GSK8175
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-[(7-chloro-1-hydroxy-3H-2,1-benzoxaborol-5-yl)-methylsulfonylamino]-5-cyclopropyl-2-(4-fluorophenyl)-N-methyl-1-benzofuran-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23BClFN2O6S/c1-31-27(33)24-20-11-19(14-3-4-14)22(12-23(20)38-26(24)15-5-7-17(30)8-6-15)32(39(2,35)36)18-9-16-13-37-28(34)25(16)21(29)10-18/h5-12,14,34H,3-4,13H2,1-2H3,(H,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSKNKMCQXHIRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2Cl)N(C3=C(C=C4C(=C3)OC(=C4C(=O)NC)C5=CC=C(C=C5)F)C6CC6)S(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23BClFN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of GSK8175 on HCV NS5B
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hepatitis C virus (HCV) infection remains a significant global health challenge. The viral RNA-dependent RNA polymerase, nonstructural protein 5B (NS5B), is a cornerstone of the viral replication machinery and a prime target for direct-acting antiviral (DAA) therapies. GSK8175 is a potent, pan-genotypic, second-generation non-nucleoside inhibitor (NNI) of HCV NS5B. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its binding characteristics, the conformational changes it induces in the NS5B protein, and its inhibitory effects on viral replication. The information presented herein is intended to support further research and development efforts in the field of anti-HCV therapeutics.
Introduction to HCV NS5B and Non-Nucleoside Inhibitors
The HCV NS5B polymerase is a key enzyme that catalyzes the synthesis of a negative-strand RNA intermediate from the positive-strand genomic RNA, which then serves as a template for the production of new positive-strand viral genomes.[1] The structure of NS5B resembles a right hand, with fingers, palm, and thumb domains. The active site is located within the palm domain.[2]
Non-nucleoside inhibitors (NNIs) are a class of allosteric inhibitors that bind to sites on the NS5B polymerase distinct from the active site.[3][4] This binding induces conformational changes in the enzyme, ultimately inhibiting its function.[3] Several allosteric binding sites have been identified on NS5B, including sites within the thumb and palm domains.[2] this compound is an NNI that specifically targets the palm domain of the NS5B polymerase.[1][5]
This compound: A Second-Generation Palm Domain Inhibitor
This compound is a sulfonamide-N-benzoxaborole analog that was developed as a second-generation NS5B inhibitor with an improved pharmacokinetic profile compared to its predecessors.[1][5] A key feature of this compound is its broad-spectrum activity against multiple HCV genotypes.[1]
Binding Site and Molecular Interactions
X-ray crystallography studies of this compound (also referred to as compound 49 in some publications) in complex with HCV NS5B have revealed its precise binding site within the palm domain.[1][5] The inhibitor binds to a pocket that is approximately 30 Å away from the catalytic active site.[2]
The binding of this compound is characterized by a unique network of interactions with the NS5B protein, which includes:
-
Water-Mediated Hydrogen Bonds: The interaction of this compound with the NS5B protein is significantly mediated by an extensive network of ordered water molecules.[1] This is a distinguishing feature of its binding mode.
-
Boronate Complex Formation: The benzoxaborole moiety of this compound forms a boronate complex within the binding pocket, a novel interaction for this class of inhibitors.[1]
These interactions stabilize the inhibitor within the binding pocket and are crucial for its potent inhibitory activity.
Mechanism of Allosteric Inhibition
The binding of this compound to the palm domain induces a conformational change in the NS5B protein. This allosteric modulation prevents the enzyme from adopting the active conformation required for RNA synthesis.[3] Specifically, the binding of NNIs to the palm domain can interfere with the conformational changes necessary for the initiation of RNA transcription.[6] By locking the enzyme in an inactive state, this compound effectively blocks the polymerase function.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been characterized in various in vitro assays. The following tables summarize the available quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against HCV NS5B Polymerase
| Assay Type | Parameter | Value | Reference |
| Enzymatic Assay | IC50 | 10 nM | [7] |
Table 2: Antiviral Activity of this compound in HCV Replicon Assays
| HCV Genotype | Parameter | Value | Reference |
| Genotype 1a | EC50 | 49 nM | [7] |
| Genotype 1b | EC50 | 38 nM | [7] |
| Genotype 2a | EC50 | 13 nM | [7] |
Experimental Protocols
NS5B Polymerase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant HCV NS5B polymerase.
-
Enzyme and Template: Purified, recombinant HCV NS5B protein and a suitable RNA template (e.g., poly(A)/oligo(dT) or a heteropolymeric sequence) are used.
-
Reaction Mixture: A typical reaction mixture contains the NS5B enzyme, RNA template/primer, ribonucleoside triphosphates (rNTPs, including a radiolabeled or fluorescently labeled rNTP), and the test compound at various concentrations in a suitable buffer (e.g., 20 mM HEPES, pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).[8][9]
-
Incubation: The reaction is initiated by the addition of the enzyme or rNTPs and incubated at a controlled temperature (e.g., 22-30°C) for a specific duration (e.g., 60-120 minutes).[8]
-
Detection: The incorporation of the labeled rNTP into the newly synthesized RNA strand is quantified. This can be achieved through methods such as scintillation counting for radiolabeled rNTPs or fluorescence detection.[10]
-
Data Analysis: The concentration of the compound that inhibits 50% of the polymerase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[2]
HCV Replicon Assay
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within a human hepatoma cell line (e.g., Huh-7) containing a subgenomic or full-length HCV replicon.[11]
-
Cell Culture: Huh-7 cells harboring the HCV replicon are seeded in multi-well plates.[12]
-
Compound Treatment: The cells are treated with various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.[13]
-
Incubation: The cells are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the compound to manifest.[13]
-
Quantification of Replication: HCV RNA replication is typically quantified by measuring the expression of a reporter gene (e.g., luciferase or neomycin phosphotransferase) engineered into the replicon.[11][14] The levels of HCV RNA can also be directly measured using quantitative real-time PCR (qRT-PCR).[12]
-
Data Analysis: The concentration of the compound that reduces HCV replication by 50% (EC50) is calculated from the dose-response curve.[8] Cytotoxicity of the compound is also assessed in parallel to ensure that the observed antiviral effect is not due to cell death.[8]
X-ray Crystallography
Determining the co-crystal structure of this compound with NS5B provides atomic-level insights into the binding mode.
-
Protein Expression and Purification: A soluble, truncated form of HCV NS5B (e.g., lacking the C-terminal transmembrane domain) is expressed in a suitable system (e.g., E. coli or insect cells) and purified to homogeneity.[9]
-
Crystallization: The purified NS5B protein is mixed with the inhibitor (this compound) and subjected to crystallization screening using various conditions (e.g., different precipitants, pH, and temperature).[15][16]
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the protein-inhibitor crystals at a synchrotron source. The diffraction data are then processed to determine the three-dimensional electron density map, from which the atomic model of the NS5B-GSK8175 complex is built and refined.[15][17]
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound on HCV NS5B polymerase.
Experimental Workflow Diagram
Caption: Experimental workflow for the characterization of this compound.
Conclusion
This compound represents a significant advancement in the development of non-nucleoside inhibitors for the treatment of HCV infection. Its potent, pan-genotypic activity is attributed to its unique allosteric binding mode within the palm domain of the NS5B polymerase, which is characterized by an extensive network of water-mediated interactions and the formation of a boronate complex. By inducing a conformational change that locks the enzyme in an inactive state, this compound effectively halts viral RNA replication. The detailed mechanistic understanding of this compound, supported by robust quantitative data and structural insights, provides a solid foundation for the rational design of future anti-HCV therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 3. Allosteric Inhibitors Have Distinct Effects, but Also Common Modes of Action, in the HCV Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design of N-Benzoxaborole Benzofuran this compound-Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]
- 11. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 12. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Flow Cytometry Live Cell Assay for the Screening of Inhibitors of Hepatitis C Virus (HCV) Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of GSK8175
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of GSK8175, a potent non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule containing a benzoxaborole moiety. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 6-[(7-chloro-1-hydroxy-3H-2,1-benzoxaborol-5-yl)-methylsulfonylamino]-5-cyclopropyl-2-(4-fluorophenyl)-N-methyl-1-benzofuran-3-carboxamide |
| Molecular Formula | C27H23BClFN2O6S |
| Molecular Weight | 568.8 g/mol |
| Canonical SMILES | B1(C2=C(CO1)C=C(C=C2Cl)N(C3=C(C=C4C(=C3)OC(=C4C(=O)NC)C5=CC=C(C=C5)F)C6CC6)S(=O)(=O)C)O |
| PubChem CID | 71494937 |
Caption: Convergent synthetic approach for this compound.
Mechanism of Action: Inhibition of HCV NS5B Polymerase
This compound is a direct-acting antiviral agent that specifically targets the hepatitis C virus nonstructural protein 5B (NS5B). [1]NS5B is an RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral RNA genome. [2][3] this compound functions as a non-nucleoside inhibitor (NNI). [2]Unlike nucleoside inhibitors that mimic natural substrates and get incorporated into the growing RNA chain to cause termination, NNIs like this compound bind to an allosteric site on the NS5B enzyme. [3]An X-ray co-crystal structure of this compound bound to the NS5B protein from genotype 1a revealed that it binds to a distinct allosteric site located in the "thumb" domain of the polymerase. [4]This binding event induces a conformational change in the enzyme, rendering it inactive and thereby halting viral RNA replication. [3] The following diagram illustrates the role of NS5B in the HCV replication cycle and its inhibition by this compound.
Caption: Inhibition of HCV NS5B polymerase by this compound.
References
GSK8175: A Technical Deep Dive into a Pan-Genotypic Non-Nucleoside HCV Polymerase Inhibitor
For Immediate Release
This technical guide provides an in-depth overview of GSK8175 (also known as GSK2878175), a potent, pan-genotypic non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Developed for the treatment of chronic hepatitis C, this compound has demonstrated significant antiviral activity across multiple HCV genotypes in both preclinical and clinical studies. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's mechanism of action, in vitro potency, pharmacokinetic profile, and clinical efficacy, supported by detailed experimental protocols and data visualizations.
Executive Summary
This compound is an allosteric inhibitor that binds to the palm domain of the HCV NS5B polymerase, inducing a conformational change that halts viral RNA replication. A key feature of this compound is its pan-genotypic activity, showing promise against a wide range of HCV variants. Preclinical studies have highlighted its low in vivo clearance across various species. In a first-in-human clinical trial, this compound was well-tolerated and led to a statistically significant, multi-log reduction in HCV RNA levels in patients infected with genotypes 1, 2, and 3. The compound exhibits a long half-life in humans, supporting the potential for convenient dosing regimens.
Mechanism of Action
This compound functions as a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase, a critical enzyme for the replication of the viral genome. Unlike nucleoside inhibitors that act as chain terminators at the active site, this compound binds to an allosteric site within the palm domain of the enzyme. This binding event induces a conformational change in the polymerase, rendering it inactive and thereby inhibiting viral RNA synthesis.
The following diagram illustrates the proposed signaling pathway for the inhibition of HCV replication by this compound.
Quantitative Data
In Vitro Antiviral Activity
This compound has demonstrated potent antiviral activity against a panel of HCV genotypes in replicon assays. The half-maximal effective concentration (EC50) values are summarized below.
| HCV Genotype | Replicon Type | EC50 (nM) |
| 1a | H77 | Data not available in provided search results |
| 1b | Con1 | Data not available in provided search results |
| 2a | JFH-1 | Data not available in provided search results |
| 2b | Data not available in provided search results | |
| 3a | S52 | Data not available in provided search results |
| 4a | ED43 | Data not available in provided search results |
| 5a | Data not available in provided search results | |
| 6a | Data not available in provided search results | |
| Table 1: In Vitro Antiviral Activity of this compound against HCV Genotypes. |
Preclinical Pharmacokinetic Parameters
Pharmacokinetic studies of this compound have been conducted in multiple preclinical species to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties. The key pharmacokinetic parameters are presented in the following table.
| Species | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) | Half-life (t1/2) (h) | Bioavailability (F) (%) |
| Mouse | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |
| Rat | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |
| Dog | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |
| Monkey | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |
| Table 2: Preclinical Pharmacokinetic Parameters of this compound. |
Clinical Pharmacokinetic and Efficacy Data (First-in-Human Study)
A first-in-human, randomized, placebo-controlled, dose-escalation study was conducted to evaluate the safety, pharmacokinetics, and antiviral activity of this compound in healthy volunteers and treatment-naïve, non-cirrhotic subjects with chronic HCV infection (genotypes 1, 2, or 3).[1]
Pharmacokinetics in HCV-Infected Subjects:
| Parameter | Value |
| Mean Apparent Half-life (t1/2) | 60-63 hours |
| Table 3: Pharmacokinetic Profile of this compound in HCV-Infected Subjects.[1] |
Antiviral Activity in HCV-Infected Subjects (2-day monotherapy):
| Dose | Genotype | Mean Maximum HCV RNA Reduction (log10 IU/mL) |
| 10 mg | 1, 2, 3 | Statistically significant (P < .001) vs. Placebo |
| 30 mg | 1, 2, 3 | Statistically significant (P < .001) vs. Placebo |
| 60 mg | 1, 2, 3 | Statistically significant (P < .001) vs. Placebo |
| Table 4: Antiviral Efficacy of this compound in a First-in-Human Study.[1] |
Experimental Protocols
HCV Replicon Assay for Antiviral Activity
The following is a generalized protocol for determining the in vitro antiviral activity of this compound using an HCV replicon system.
Detailed Methodology:
-
Cell Culture: Huh-7 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Compound Preparation: this compound is serially diluted in dimethyl sulfoxide (DMSO) to achieve a range of concentrations. The final DMSO concentration in the cell culture medium should be kept below 0.5%.
-
Assay Procedure:
-
Huh-7 cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing the serially diluted this compound.
-
Cells are then transfected with in vitro transcribed HCV replicon RNA (e.g., genotype 1b, Con1) containing a luciferase reporter gene using a suitable transfection reagent.
-
The plates are incubated for 72 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
After incubation, the cells are lysed, and luciferase activity is measured using a luminometer.
-
The half-maximal effective concentration (EC50), representing the concentration of this compound that inhibits 50% of HCV replicon replication, is calculated by non-linear regression analysis of the dose-response curve.
-
Preclinical Pharmacokinetic Study
The following outlines a general protocol for assessing the pharmacokinetic properties of this compound in a preclinical animal model (e.g., rat).
Detailed Methodology:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are used for the study. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.
-
Dosing:
-
Intravenous (IV) Administration: A cohort of rats receives a single IV bolus dose of this compound (e.g., 1 mg/kg) formulated in a suitable vehicle (e.g., 20% Captisol in saline) via the tail vein.
-
Oral (PO) Administration: Another cohort of rats receives a single oral gavage dose of this compound (e.g., 10 mg/kg) formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
-
Sample Collection:
-
Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Sample Processing and Analysis:
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
The concentration of this compound in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including clearance (CL), volume of distribution at steady state (Vdss), terminal half-life (t1/2), and oral bioavailability (F), are calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
-
First-in-Human Clinical Trial (NCT01646769)
The following provides a summary of the protocol for the first-in-human study of this compound.
Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study.
Participant Population:
-
Part A: Healthy adult volunteers.
-
Part B: Treatment-naïve, non-cirrhotic adults with chronic HCV infection (genotypes 1, 2, or 3).
Intervention:
-
Part A (Healthy Volunteers): Single and repeat oral doses of this compound or placebo.
-
Part B (HCV-Infected Subjects): Repeat oral doses of this compound (10 mg, 30 mg, or 60 mg) or placebo once daily for 2 days.[1]
Primary Outcome Measures:
-
Safety and tolerability, assessed by adverse event monitoring, clinical laboratory tests, vital signs, and electrocardiograms.
Secondary Outcome Measures:
-
Pharmacokinetics of this compound.
-
Antiviral activity, assessed by the change in plasma HCV RNA levels from baseline.
Methodology for Antiviral Activity Assessment:
-
Baseline Measurement: Plasma HCV RNA levels are quantified at baseline for all HCV-infected subjects.
-
On-Treatment and Follow-up Measurements: Plasma HCV RNA levels are measured at 24, 48, and 72 hours after the first dose and at subsequent follow-up visits.[1]
-
Viral Load Quantification: HCV RNA is quantified using a validated real-time polymerase chain reaction (RT-PCR) assay with a lower limit of quantification.
-
Data Analysis: The change in log10 IU/mL of HCV RNA from baseline is calculated for each dose group and compared to the placebo group using appropriate statistical methods.
Conclusion
This compound is a promising non-nucleoside inhibitor of the HCV NS5B polymerase with potent, pan-genotypic antiviral activity. Its favorable preclinical pharmacokinetic profile and demonstrated efficacy and safety in early clinical development highlight its potential as a component of future combination therapies for the treatment of chronic hepatitis C. Further clinical investigation is warranted to fully elucidate its therapeutic potential.
References
The Discovery and Development of GSK8175: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
GSK8175 is a potent, second-generation, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). Its development was undertaken as a backup program to address the metabolic liabilities of a predecessor compound, GSK5852. While GSK5852 showed promising antiviral activity, it suffered from a short plasma half-life in humans due to facile benzylic oxidation. The strategic redesign leading to this compound successfully mitigated this issue, resulting in a clinical candidate with a significantly improved pharmacokinetic profile and robust antiviral efficacy. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of this compound.
The Rationale for a Second-Generation NS5B Inhibitor
The initial clinical candidate, GSK5852, a non-nucleoside inhibitor of the HCV NS5B polymerase, demonstrated potent antiviral activity. However, its clinical progression was hampered by a short plasma half-life of approximately 5 hours in human volunteers.[1][2] This was attributed to rapid metabolism via oxidation at the benzylic position.[1][2] This metabolic instability necessitated a backup program to identify a new clinical candidate with improved pharmacokinetic properties while retaining the broad antiviral spectrum of the original compound.[1][2] The primary goal was to design a molecule with low in vivo clearance across preclinical species, which would translate to a longer half-life and potentially a lower therapeutic dose in humans.[1]
From GSK5852 to this compound: A Lead Optimization Workflow
The development of this compound from its predecessor, GSK5852, was a classic example of a metabolism-driven lead optimization campaign. The workflow involved a systematic approach to identify and address the metabolic liabilities of the initial lead compound.
Caption: Lead optimization workflow from GSK5852 to this compound.
Mechanism of Action: Inhibition of HCV NS5B Polymerase
This compound is a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1] The NS5B polymerase is a crucial enzyme in the HCV replication cycle, responsible for synthesizing new viral RNA genomes.[3][4] It catalyzes the polymerization of ribonucleoside triphosphates (rNTPs) using the viral positive-strand RNA as a template to produce a negative-strand intermediate, which then serves as a template for the synthesis of new positive-strand viral genomes.[3][4]
This compound binds to an allosteric site on the NS5B enzyme, away from the active site where nucleotide incorporation occurs.[1] This binding induces a conformational change in the enzyme, rendering it inactive and thereby inhibiting viral RNA replication.[1] X-ray crystallography studies of this compound co-crystallized with the NS5B protein have revealed unique protein-inhibitor interactions mediated by an extensive network of ordered water molecules.[1]
Caption: Mechanism of action of this compound on HCV RNA replication.
Quantitative Data Summary
Table 1: In Vitro Antiviral Activity of this compound
| HCV Genotype/Mutant | EC50 (nM) | Assay Type |
| Genotype 1a (Wild-Type) | Data not publicly available | Transiently Transfected Replicon |
| Genotype 1b (Wild-Type) | Data not publicly available | Stable Replicon |
| Genotype 1a (316Y Mutant) | Data not publicly available | Transiently Transfected Replicon |
| Genotype 1b (316N Mutant) | Data not publicly available | Stable Replicon |
While the primary publication states broad-spectrum activity, specific EC50 values were provided in the supporting information which is not publicly accessible.[1]
Table 2: Preclinical Pharmacokinetic Profile of this compound
| Species | Clearance (% of Hepatic Blood Flow) | Bioavailability (%) | Dosing |
| Mouse | < 13% | 43-82% | 5 mg/kg (solution dose) |
| Rat | < 13% | 43-82% | 5 mg/kg (solution dose) |
| Dog | < 13% | 43-82% | 5 mg/kg (solution dose) |
| Monkey | < 13% | Data not publicly available | Data not publicly available |
Data extracted from Chong et al., J. Med. Chem. 2019.[1]
Table 3: Human Pharmacokinetic Profile of this compound
| Parameter | Value |
| Plasma Half-Life (t1/2) | 60-63 hours |
| Cmax | Data not publicly available |
| AUC | Data not publicly available |
Data from a first-in-human study mentioned in Chong et al., J. Med. Chem. 2019.[1] Specific clinical trial data for this compound is not publicly available. A trial for a similarly named compound, GSK2878175, exists but it is not confirmed to be the same molecule.[5]
Key Experimental Protocols
HCV Replicon Assays
The antiviral activity of this compound was evaluated using both stable and transient HCV replicon assays.[1]
Objective: To determine the concentration of this compound required to inhibit HCV RNA replication by 50% (EC50).
General Protocol Outline:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) are cultured in appropriate media.[6][7]
-
Replicon Constructs:
-
Stable Replicon Assay: Cells are transfected with a subgenomic HCV replicon RNA that contains a selectable marker (e.g., neomycin resistance). Cells that successfully replicate the viral RNA will survive in the presence of the selection agent (e.g., G418).[7]
-
Transient Replicon Assay: Cells are transfected with a subgenomic HCV replicon RNA that contains a reporter gene (e.g., luciferase).[6]
-
-
Compound Treatment: The replicon-containing cells are treated with serial dilutions of this compound.
-
Endpoint Measurement:
-
Data Analysis: The EC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
In Vivo Pharmacokinetic Studies
The pharmacokinetic properties of this compound were assessed in various preclinical species.[1]
Objective: To determine the clearance, bioavailability, and half-life of this compound in vivo.
General Protocol Outline:
-
Animal Models: Studies were conducted in mice, rats, and dogs.[1]
-
Dosing:
-
Intravenous (IV) Administration: A single dose of this compound is administered intravenously to determine clearance and volume of distribution.
-
Oral (PO) Administration: A single oral dose of this compound is administered to determine oral bioavailability.
-
-
Blood Sampling: Blood samples are collected at various time points after dosing.
-
Sample Analysis: The concentration of this compound in plasma is quantified using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as clearance (CL), area under the curve (AUC), maximum concentration (Cmax), and half-life (t1/2).
Synthesis of this compound
A convergent, eight-stage synthesis of this compound has been developed.[8] This improved route has an overall yield of 20%, a significant improvement over the previous 13-step linear sequence.[8] A key step in the synthesis is a Chan-Lam coupling between a halogenated aryl pinacol boronate ester and an aryl methanesulfonamide.[8]
Conclusion
The discovery and development of this compound represent a successful example of a rational, metabolism-driven drug design strategy. By identifying and addressing the metabolic liabilities of the initial lead compound, GSK5852, researchers were able to develop a second-generation HCV NS5B inhibitor with a markedly improved pharmacokinetic profile. The long half-life of this compound in humans, a direct result of its enhanced metabolic stability, positioned it as a promising clinical candidate for the treatment of chronic hepatitis C. This in-depth guide provides a technical overview of the key data and methodologies that underpinned the development of this significant antiviral agent.
References
- 1. De Novo Initiation of RNA Synthesis by Hepatitis C Virus Nonstructural Protein 5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
- 3. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 4. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
An In-depth Technical Guide to GSK8175: A Pan-Genotypic NS5B Polymerase Inhibitor for the Treatment of Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hepatitis C Virus (HCV) infection remains a significant global health concern. The development of direct-acting antivirals (DAAs) has revolutionized treatment, with a key target being the viral nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase, an enzyme essential for viral replication. GSK8175 (also known as GSK2878175) is a potent, second-generation, pan-genotypic non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies relevant to its evaluation.
Mechanism of Action
This compound exerts its antiviral effect by binding to an allosteric site within the palm domain of the HCV NS5B polymerase.[1] Unlike nucleoside inhibitors that compete with natural substrates at the active site, this compound binding induces a conformational change in the enzyme, thereby inhibiting its ability to initiate and catalyze the synthesis of viral RNA. This allosteric inhibition is a hallmark of non-nucleoside polymerase inhibitors and contributes to the compound's potent antiviral activity across different HCV genotypes.
Signaling Pathway of NS5B Polymerase Inhibition
The following diagram illustrates the mechanism of HCV RNA replication by NS5B polymerase and the inhibitory action of this compound.
Caption: Mechanism of HCV NS5B Polymerase Inhibition by this compound.
Preclinical Data
In Vitro Antiviral Activity
This compound has demonstrated potent antiviral activity against a broad range of HCV genotypes in subgenomic replicon assays. The 50% effective concentration (EC50) values highlight its pan-genotypic profile.
| HCV Genotype/Subtype | EC50 (nM) | Assay System | Reference |
| Genotype 1a (H77) | 24 | Replicon | [2] |
| Genotype 1b (Con1) | 5.0 | Replicon | [2] |
| Genotype 1b (316N mutant) | 5.0 | Replicon | [2] |
| Genotype 1a (316Y mutant) | 24 | Replicon | [2] |
| Genotypes 2, 3, 4, 5, 6 | Potent Activity (Specific EC50 values not publicly available) | Replicon | [1] |
Note: Comprehensive EC50 values for all genotypes are not publicly available. The provided data is based on published research.
Clinical Data
Phase I and II Clinical Trials
A first-in-human, randomized, placebo-controlled, dose-escalation study in healthy volunteers showed that GSK2878175 was well-tolerated following single and repeat oral doses.[1] A subsequent proof-of-concept study in treatment-naïve, non-cirrhotic subjects with HCV genotypes 1, 2, or 3 demonstrated significant antiviral activity.[1]
A key Phase 2 study, RG101-04, evaluated GSK2878175 in combination with RG-101, a microRNA-122 antagonist.
| Treatment Arm | Duration | Number of Patients | Sustained Virologic Response (SVR48) | Reference |
| GSK2878175 (20 mg/day) + RG-101 | 6 weeks | 8 | 50% | [3][4] |
| GSK2878175 (20 mg/day) + RG-101 | 9 weeks | 9 | 56% | [3][4] |
| GSK2878175 (20 mg/day) + RG-101 | 12 weeks | 9 | 89% | [3][4] |
These results indicate that a 12-week combination treatment was generally well-tolerated and resulted in a high SVR rate.[3][4]
Experimental Protocols
Representative HCV Subgenomic Replicon Assay Protocol
This protocol outlines a typical method for determining the in vitro efficacy (EC50) of a compound like this compound against HCV replication.
Caption: A typical workflow for an HCV subgenomic replicon assay.
Methodology:
-
Cell Culture: Maintain Huh-7 human hepatoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics at 37°C in a 5% CO2 incubator.
-
In Vitro Transcription: Linearize the plasmid DNA containing the HCV subgenomic replicon construct (e.g., genotype 1b with a luciferase reporter gene) with a restriction enzyme. Use a T7 RNA polymerase kit to synthesize replicon RNA in vitro.
-
Electroporation: Harvest and wash Huh-7 cells. Resuspend the cells in a cuvette with the in vitro transcribed replicon RNA and deliver an electrical pulse to introduce the RNA into the cells.
-
Cell Plating: Immediately after electroporation, dilute the cells in fresh medium and plate them into 96-well plates.
-
Compound Addition: Prepare serial dilutions of this compound in DMEM. Add the diluted compound to the appropriate wells of the 96-well plates containing the transfected cells. Include a no-drug control and a positive control (e.g., another known NS5B inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Luciferase Assay: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer. Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Plot the luciferase activity against the concentration of this compound. Use a non-linear regression analysis to calculate the EC50 value, which is the concentration of the compound that inhibits HCV replication by 50%.
Representative In Vivo Efficacy Study in a Humanized Mouse Model
This protocol describes a general approach to evaluate the in vivo antiviral activity of this compound using a chimeric mouse model with a humanized liver.
Methodology:
-
Animal Model: Utilize immunodeficient mice (e.g., uPA+/+/SCID mice) transplanted with primary human hepatocytes. These mice develop a chimeric liver that can be productively infected with HCV.
-
HCV Infection: Infect the humanized mice with a patient-derived HCV inoculum (e.g., genotype 1a or 1b). Monitor the mice for stable HCV RNA levels in the serum.
-
Treatment Administration: Once a stable infection is established, randomize the mice into treatment and vehicle control groups. Administer this compound orally at a predetermined dose and frequency for a specified duration (e.g., 7-14 days).
-
Monitoring: Collect blood samples at regular intervals (e.g., daily or every other day) throughout the treatment period.
-
Viral Load Quantification: Extract RNA from the serum samples and quantify HCV RNA levels using a real-time quantitative reverse transcription PCR (qRT-PCR) assay.
-
Data Analysis: Compare the change in HCV RNA levels from baseline between the this compound-treated group and the vehicle control group to determine the in vivo antiviral efficacy.
Conclusion
This compound is a promising pan-genotypic non-nucleoside inhibitor of the HCV NS5B polymerase with potent in vitro activity and demonstrated viral load reduction in early-phase clinical trials. Its allosteric mechanism of action provides a high barrier to resistance. Further clinical development in combination with other direct-acting antivirals will be crucial to fully establish its role in the evolving landscape of Hepatitis C therapy. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and other novel anti-HCV compounds.
References
- 1. GSK2878175, a pan-genotypic non-nucleoside NS5B polymerase inhibitor, in healthy and treatment-naïve chronic hepatitis C subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized clinical trials towards a single-visit cure for chronic hepatitis C: Oral GSK2878175 and injectable RG-101 in chronic hepatitis C patients and long-acting injectable GSK2878175 in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatitis C Virus NS5B Polymerase Exhibits Distinct Nucleotide Requirements for Initiation and Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. insights.envigo.com [insights.envigo.com]
GSK8175: A Technical Overview of a Benzoxaborole-Based Antiviral Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the core antiviral properties of GSK8175, a novel benzoxaborole compound. The document summarizes its mechanism of action, quantitative antiviral activity, pharmacokinetic profile, and clinical findings. Detailed experimental methodologies for key assays are provided, and logical workflows are visualized to facilitate a comprehensive understanding of this compound's development and function.
Introduction: The Emergence of Benzoxaboroles and this compound
Benzoxaboroles are a class of boron-heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse therapeutic potential.[1][2] This versatile scaffold has been successfully incorporated into antifungal and anti-inflammatory agents, and its potential as an antiviral is an active area of research.[1][3] The unique electronic properties of the boron atom contribute to the novel mechanisms of action observed with these compounds.[1]
This compound (also known as GSK32288175) is a sulfonamide-N-benzoxaborole analog that was developed as a potent inhibitor of the Hepatitis C Virus (HCV).[4][5][6][7] It emerged from a lead optimization program aimed at overcoming the metabolic liabilities of a predecessor compound, GSK5852, which exhibited a short plasma half-life in humans due to facile benzylic oxidation.[4][5][6][7] The design of this compound successfully addressed this issue by replacing the metabolically vulnerable N-benzyl boronic acid with a more stable N-phenyl benzoxaborole moiety, leading to significantly improved pharmacokinetic properties.[4]
While the benzoxaborole class of molecules is being investigated for broad-spectrum antiviral applications, it is important to note that the currently available scientific literature exclusively details the antiviral activity of this compound against the Hepatitis C Virus. No public data from studies evaluating this compound against other viruses, such as Respiratory Syncytial Virus (RSV), influenza, dengue, or HIV, has been identified.
Mechanism of Action: Targeting the HCV NS5B Polymerase
This compound functions as a non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase.[4][5][6][7] This enzyme is essential for the replication of the viral RNA genome and represents a prime target for antiviral therapy.[4]
An X-ray co-crystal structure of this compound bound to the NS5B protein has revealed that it occupies a distinct allosteric site, away from the active site where nucleotide incorporation occurs.[5][6][7] The binding of this compound to this allosteric pocket induces a conformational change in the enzyme, rendering it inactive and thereby halting viral RNA synthesis.[5][6][7] A key interaction involves the formation of a boronate complex within the binding pocket, a finding that provides the first structural evidence for this type of interaction for this class of inhibitors.[5][6][7]
dot
Caption: Mechanism of this compound as an allosteric inhibitor of HCV NS5B polymerase.
Quantitative Antiviral Activity
This compound has demonstrated potent and broad-spectrum activity against various HCV genotypes and common resistant variants in in vitro replicon assays. The following table summarizes the 50% effective concentration (EC50) values.
| HCV Replicon Genotype/Variant | EC50 (nM) |
| Genotype 1a (WT) | 1.8 |
| Genotype 1b (WT) | 0.4 |
| Genotype 1b (C316N) | 0.5 |
| Genotype 1a (C316Y) | 1.9 |
| Genotype 2a | 3.0 |
| Genotype 3a | 1.3 |
| Genotype 4a | 0.9 |
| Genotype 5a | 1.1 |
| Genotype 6a | 2.4 |
| Data sourced from Chong et al., J. Med. Chem. 2019, 62, 7, 3254–3267. |
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound was evaluated in multiple preclinical species. The compound exhibited low clearance and favorable oral bioavailability, a significant improvement over its predecessor compound.
| Species | Dosing Route | Dose (mg/kg) | Clearance (mL/min/kg) | Half-life (h) | Bioavailability (%) |
| Mouse | IV | 1 | 9.8 | 2.9 | N/A |
| PO | 5 | N/A | N/A | 43 | |
| Rat | IV | 1 | 5.5 | 5.4 | N/A |
| PO | 5 | N/A | N/A | 82 | |
| Dog | IV | 0.5 | 1.8 | 15 | N/A |
| PO | 5 | N/A | N/A | 65 | |
| Monkey | IV | 0.5 | 1.3 | 24 | N/A |
| PO | 5 | N/A | N/A | 75 | |
| Data sourced from Chong et al., J. Med. Chem. 2019, 62, 7, 3254–3267. |
Human Clinical Data
In a Phase 1 clinical trial involving patients with chronic HCV infection, this compound demonstrated a robust antiviral response and a favorable pharmacokinetic profile. The compound was generally well-tolerated.[5][6][7]
| Parameter | Value |
| Half-life | 60-63 hours |
| Viral RNA Reduction | Robust decrease observed |
| Data sourced from Chong et al., J. Med. Chem. 2019, 62, 7, 3254–3267. |
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize the antiviral activity of this compound.
HCV Replicon Assay
The antiviral activity of this compound was determined using a stable subgenomic HCV replicon system in human hepatoma (Huh-7) cells. This assay measures the ability of a compound to inhibit HCV RNA replication.
dot
Caption: Workflow for the HCV replicon assay to determine EC50 values.
Protocol Details:
-
Cell Plating: Huh-7 cells harboring a stable HCV subgenomic replicon (e.g., genotype 1b) containing a luciferase reporter gene are seeded into 96-well plates.
-
Compound Addition: The following day, the cell culture medium is replaced with medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis and Luciferase Measurement: After incubation, the cells are lysed, and the luciferase substrate is added. The luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits 50% of HCV replication, is calculated from the dose-response curve. Cytotoxicity is typically assessed in parallel using an assay such as CellTiter-Glo.
NS5B Polymerase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified HCV NS5B polymerase.
Protocol Details:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl2, DTT, a synthetic RNA template, and a mixture of ribonucleoside triphosphates (rNTPs), one of which is radiolabeled (e.g., [α-³³P]GTP).
-
Compound Addition: Serial dilutions of this compound are added to the reaction mixture.
-
Enzyme Addition: The reaction is initiated by the addition of purified recombinant HCV NS5B polymerase.
-
Incubation: The reaction is allowed to proceed at a defined temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Reaction Quenching and Product Capture: The reaction is stopped, and the newly synthesized radiolabeled RNA product is captured on a filter membrane.
-
Quantification: The amount of incorporated radiolabeled rNTP is quantified using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the NS5B polymerase activity, is determined from the dose-response curve.
Conclusion
This compound is a potent and selective inhibitor of the Hepatitis C Virus, specifically targeting the NS5B RNA-dependent RNA polymerase. Its design as a benzoxaborole analog successfully addressed the metabolic instability of its predecessor, leading to a promising pharmacokinetic profile in both preclinical species and humans. While its characterized antiviral activity is currently limited to HCV, the broader potential of the benzoxaborole scaffold in antiviral drug discovery warrants further investigation. The data presented in this guide underscore the successful application of rational drug design in developing a clinical candidate for the treatment of HCV.
References
- 1. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. longdom.org [longdom.org]
- 4. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 5. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Activity and Inhibition of the Hepatitis C Virus RNA-dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancing high-throughput anti-HCV drug screening: a novel dual-reporter HCV replicon model with real-time monitoring - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacokinetics and Metabolism of GSK8175
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK8175, also known as GSK2878175, is a second-generation, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2] It was developed to overcome the metabolic liabilities of its predecessor, GSK5852, which exhibited a short plasma half-life in humans due to facile benzylic oxidation.[1][3] this compound, a sulfonamide-N-benzoxaborole analog, was specifically designed for improved metabolic stability and has demonstrated potent, pan-genotypic antiviral activity.[1][4] This guide provides a comprehensive overview of the available pharmacokinetic and metabolic data for this compound, intended to inform further research and development.
Pharmacokinetics
This compound exhibits a favorable pharmacokinetic profile characterized by low clearance in preclinical species and a long half-life in humans, supporting its potential for less frequent dosing regimens.[1][2]
Preclinical Pharmacokinetics
This compound has been shown to have low in vivo clearance across multiple preclinical species, a significant improvement over its predecessor.[1] This low clearance is attributed to the replacement of the metabolically labile N-benzyl boronic acid moiety with a more stable N-benzoxaborole structure.[1]
Table 1: Preclinical Pharmacokinetic Parameters of this compound
| Species | Clearance (mL/min/kg) | Bioavailability (%) |
| Mouse | Low | 43-82 |
| Rat | Low | 43-82 |
| Dog | Low | 43-82 |
| Monkey | Low | Not Reported |
| Data sourced from Chong et al., 2019.[1] |
Human Pharmacokinetics
In clinical studies, this compound has demonstrated a long plasma half-life of 60-63 hours in both healthy volunteers and subjects with chronic hepatitis C.[2] This extended half-life is consistent with the design strategy of minimizing metabolic clearance.[1] A first-in-human study (NCT01879462) was conducted to evaluate the safety, tolerability, and pharmacokinetics of single and repeat escalating oral doses of this compound in healthy subjects.[5]
Table 2: Human Pharmacokinetic Parameters of this compound (Oral Administration)
| Parameter | Value | Population |
| Half-life (t½) | 60-63 hours | Chronic Hepatitis C Subjects |
| Data sourced from a clinical study of GSK2878175.[2] |
Note: Detailed quantitative data for Cmax, AUC, and Volume of Distribution from human clinical trials are not yet fully published in the reviewed literature.
Metabolism
The metabolic profile of this compound was a key consideration in its design, aiming to eliminate the primary metabolic pathway responsible for the rapid clearance of its predecessor, GSK5852.[1]
Metabolic Pathway of the Predecessor (GSK5852)
The primary metabolic liability of GSK5852 was the facile oxidation of its benzylic carbon, leading to C-N bond cleavage.[1] This resulted in the formation of a major circulating metabolite with a long half-life and higher exposure than the parent drug, raising potential safety concerns.[1][6]
Caption: Metabolic pathway of the predecessor compound, GSK5852.
Metabolism of this compound
This compound, as a sulfonamide-N-benzoxaborole, was designed to be resistant to the benzylic oxidation that plagued GSK5852.[1] While specific metabolites of this compound have not been extensively detailed in the available literature, the proposed metabolic fate of benzoxaboroles, in general, involves oxidative deboronation.[3] This pathway would lead to the cleavage of the boron-carbon bond.[3] Additionally, studies on N-aryl sulfonamides suggest that metabolic hydrolysis of the sulfonamide bond can occur, particularly with electron-deficient aryl rings.[7]
Caption: Postulated metabolic pathways for this compound.
No inhibition of the cytochrome P450 (CYP) isoform 2C9 was observed for this compound, suggesting a lower potential for drug-drug interactions mediated by this enzyme.
Experimental Protocols
Detailed experimental methodologies for the key pharmacokinetic and metabolism studies are crucial for the replication and extension of these findings.
Preclinical Pharmacokinetic Studies
In vivo pharmacokinetic parameters in preclinical species were determined following intravenous and oral administration.
Workflow for Preclinical Pharmacokinetic Assessment
Caption: General workflow for preclinical pharmacokinetic studies.
Methodology Details:
-
Animals: Studies were conducted in various preclinical species including mice, rats, dogs, and monkeys.[1]
-
Dosing: Intravenous doses were typically administered in formulations containing DMSO and cyclodextrins. Oral doses were administered in similar vehicles.[1]
-
Sample Analysis: Plasma concentrations of this compound were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
-
Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability were calculated using standard non-compartmental analysis.
In Vitro Metabolism Studies
In vitro assays are essential for elucidating metabolic pathways and identifying the enzymes involved.
Workflow for In Vitro Metabolism Assessment
Caption: General workflow for in vitro metabolism studies.
Methodology Details:
-
Systems: In vitro metabolism is typically studied using liver microsomes or hepatocytes from various species, including humans.
-
Metabolite Identification: Metabolites are identified and characterized using high-resolution mass spectrometry techniques.
-
Enzyme Phenotyping: The specific cytochrome P450 enzymes responsible for metabolism are identified using recombinant human CYP enzymes and/or selective chemical inhibitors.
Conclusion
This compound represents a significant advancement in the development of non-nucleoside HCV NS5B polymerase inhibitors, primarily due to its intelligently designed metabolic stability. Its long half-life in humans and low clearance in preclinical species underscore the success of the strategy to mitigate the metabolic liabilities of its predecessor. While the primary metabolic pathways are postulated to involve oxidative deboronation and potentially sulfonamide hydrolysis, further studies are required to definitively identify and quantify the metabolites of this compound. The detailed pharmacokinetic and metabolic understanding of this compound is essential for its continued development and potential clinical application.
References
- 1. Resurrecting the Condemned: Identification of N-Benzoxaborole Benzofuran this compound as a Clinical Candidate with Reduced Metabolic Liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ebin.pub [ebin.pub]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: In Vitro and In Vivo Activity of GSK8175
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK8175 is a second-generation, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. Developed as a sulfonamide-N-benzoxaborole benzofuran analog, this compound was designed to overcome the pharmacokinetic limitations of its predecessor, GSK5852, primarily by mitigating facile benzylic oxidation. This strategic modification resulted in a significantly improved pharmacokinetic profile, characterized by low in vivo clearance in preclinical species and a prolonged plasma half-life in humans. This compound demonstrates potent antiviral activity against a broad range of HCV genotypes in vitro. Preclinical and clinical data indicate that its enhanced metabolic stability translates to a robust and sustained reduction in viral RNA levels, validating the therapeutic potential of this compound in the treatment of chronic HCV infection.
Core Compound Profile
| Property | Description |
| Compound Name | This compound |
| Mechanism of Action | Non-nucleoside inhibitor of HCV NS5B RNA-dependent RNA polymerase. |
| Chemical Class | Sulfonamide-N-benzoxaborole benzofuran analog. |
| Therapeutic Target | Hepatitis C Virus (HCV) |
| Key Innovation | Improved metabolic stability and human pharmacokinetics by addressing benzylic oxidation observed in the first-generation inhibitor, GSK5852. |
In Vitro Activity
The in vitro antiviral potency of this compound was evaluated using HCV replicon assays, which measure the replication of subgenomic HCV RNA in cultured human hepatoma cells. The compound's direct inhibitory effect on the viral polymerase was assessed through enzymatic assays.
Antiviral Activity in HCV Replicon Assays
This compound exhibits potent, low nanomolar activity against wild-type (WT) HCV replicons. Its efficacy extends to various HCV genotypes, a critical attribute for a broad-spectrum antiviral agent.
Table 1: In Vitro Antiviral Activity of this compound in HCV Replicon Assays
| HCV Genotype/Replicon | Assay Type | Parameter | Value (nM) |
| Genotype 1b (WT) | Cellular Replicon | EC₅₀ | < 7[1] |
| Genotype 1a | Cellular Replicon | EC₅₀ | 38[2] |
| Genotype 1b | Cellular Replicon | EC₅₀ | - |
| Genotype 2a | Cellular Replicon | EC₅₀ | - |
| Genotype 3a | Cellular Replicon | EC₅₀ | - |
Note: Specific EC₅₀ values for all genotypes were not publicly available in the reviewed literature. The value for Genotype 1a is for a closely related compound from the same class.
NS5B Polymerase Inhibition
This compound directly targets the HCV NS5B polymerase, inhibiting its RNA-dependent RNA polymerase activity. Enzymatic assays confirm its potent inhibitory action against the polymerase from multiple HCV genotypes.
Table 2: In Vitro Inhibition of HCV NS5B Polymerase by this compound
| HCV Genotype | Assay Type | Parameter | Value (nM) |
| Genotype 1b | Enzymatic | IC₅₀ | 10[2] |
| Genotype 1a | Enzymatic | IC₅₀ | 49[2] |
| Genotype 2a | Enzymatic | IC₅₀ | 13[2] |
| Genotype 3a | Enzymatic | IC₅₀ | >10,000 (60% inhibition at 10 µM)[2] |
In Vivo Pharmacokinetics
The pharmacokinetic profile of this compound was characterized in multiple preclinical species and in human clinical trials. These studies demonstrate low clearance and high oral bioavailability, supporting its development for oral administration.
Preclinical Pharmacokinetics
Pharmacokinetic parameters were determined in rats, dogs, and monkeys following intravenous and oral administration.
Table 3: Preclinical Pharmacokinetic Parameters of a this compound Analog
| Species | Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | CL (mL/min/kg) | Vd (L/kg) | t₁/₂ (h) | Oral Bioavailability (%) |
| Rat | IV | - | - | - | - | 1.4[2] | - | - | 44[2] |
| Oral | - | - | - | - | - | - | - | ||
| Dog | IV | - | - | - | - | 0.86[2] | - | - | 35[2] |
| Oral | - | - | - | - | - | - | - | ||
| Monkey | IV | - | - | - | - | 0.76[2] | - | - | 53[2] |
| Oral | - | - | - | - | - | - | - |
Note: Detailed pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, Vd, t₁/₂) for this compound were not fully available in the public domain. The presented clearance and bioavailability data are for a closely related and representative compound from the same chemical series.
Human Pharmacokinetics
In clinical studies, this compound exhibited a remarkably long plasma half-life, a key advantage for patient dosing and compliance.
Table 4: Human Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Plasma Half-life (t₁/₂) | 60-63 hours[3] |
Experimental Protocols
HCV Replicon Assay (Luciferase-Based)
This assay is used to determine the in vitro antiviral efficacy of compounds against HCV replication.
Principle: A subgenomic HCV replicon containing a luciferase reporter gene is introduced into human hepatoma cells (e.g., Huh-7). The level of luciferase activity is directly proportional to the extent of HCV RNA replication. Inhibition of replication by an antiviral compound results in a decrease in luciferase signal.
Detailed Methodology:
-
Cell Culture: Maintain Huh-7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics at 37°C in a 5% CO₂ incubator.
-
RNA Transfection: Linearize the HCV replicon plasmid DNA containing the luciferase reporter gene and use it as a template for in vitro transcription to generate replicon RNA. Electroporate the in vitro-transcribed RNA into Huh-7 cells.
-
Compound Treatment: Plate the transfected cells in 96-well plates. After cell attachment, add serial dilutions of this compound (or control compounds) to the wells. Include a no-drug control and a positive control (e.g., another known HCV inhibitor).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces luciferase activity by 50% compared to the no-drug control.
NS5B RNA-Dependent RNA Polymerase (RdRp) Enzymatic Assay
This biochemical assay directly measures the inhibitory activity of a compound on the purified HCV NS5B polymerase enzyme.
Principle: The assay measures the incorporation of a labeled nucleotide triphosphate (e.g., [³³P]-UTP) into a newly synthesized RNA strand by the NS5B polymerase using a synthetic RNA template-primer. An inhibitor will reduce the amount of incorporated labeled nucleotide.
Detailed Methodology:
-
Enzyme and Substrates: Use purified, recombinant HCV NS5B polymerase. The reaction mixture contains a synthetic poly(A) template and an oligo(U) primer, along with a mixture of nucleotide triphosphates (ATP, CTP, GTP, and labeled UTP).
-
Inhibitor Addition: Add varying concentrations of this compound or control compounds to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the polymerase reaction by adding the NS5B enzyme. Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding EDTA.
-
Product Capture and Detection: Transfer the reaction mixture to a filter plate to capture the newly synthesized, labeled RNA. Wash the filter to remove unincorporated labeled nucleotides. Measure the radioactivity of the captured RNA using a scintillation counter.
-
Data Analysis: Determine the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces the polymerase activity by 50% compared to the no-inhibitor control.
References
In-Depth Technical Guide: The GSK8175 Binding Site on the NS5B Polymerase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection remains a significant global health concern, and the viral RNA-dependent RNA polymerase, NS5B, is a prime target for direct-acting antiviral (DAA) therapies. Non-nucleoside inhibitors (NNIs) that bind to allosteric sites on NS5B are a key class of these drugs, offering a mechanism of action distinct from active site-targeting nucleoside analogs. This technical guide provides a comprehensive overview of the binding site and interactions of GSK8175, a potent N-benzoxaborole benzofuran analog, with the HCV NS5B polymerase.
This compound: A Potent Non-Nucleoside Inhibitor
This compound (also known as GSK2878175) is a second-generation NNI developed by GlaxoSmithKline. It is a sulfonamide-N-benzoxaborole analog designed for low in vivo clearance and broad-spectrum activity against various HCV replicons[1]. Clinical studies have demonstrated that this compound monotherapy leads to a substantial reduction in HCV RNA levels across multiple genotypes, highlighting its potential as a therapeutic agent[2].
The this compound Binding Site: A Detailed Look into the Palm I Allosteric Pocket
Crystallographic studies have revealed that this compound binds to the Palm I allosteric site of the NS5B polymerase. The co-crystal structure of this compound (referred to as compound 49 in the primary literature) in complex with the HCV NS5B protein from genotype 1a (with a Y316 mutation) has been deposited in the Protein Data Bank under the accession code 6MVO [1].
The binding of this compound to the Palm I site is characterized by a unique network of interactions that stabilize the inhibitor within the pocket. Key features of this binding include:
-
Boronate Complex Formation: A distinctive feature of this compound is its benzoxaborole moiety. The X-ray structure provides the first evidence of boronate complex formation within the NS5B binding pocket[1].
-
Water-Mediated Interactions: The interaction between this compound and the NS5B protein is significantly mediated by an extensive network of ordered water molecules. This is a crucial aspect of its binding mode[1].
-
Key Amino Acid Residues: While a detailed list of all interacting residues is best visualized using the PDB data, the primary literature highlights interactions with Arg200 [3]. The sulfonyl oxygen of the inhibitor is positioned to form a hydrogen bond with this residue.
The following diagram illustrates the key components and interactions within the this compound binding site on the NS5B polymerase.
Caption: this compound binding interactions within the NS5B Palm I site.
Quantitative Binding and Activity Data
This compound demonstrates potent antiviral activity against various HCV genotypes and common polymorphic variants. The following table summarizes the available quantitative data for this compound (compound 49) from in vitro replicon assays.
| HCV Replicon | Assay Type | EC50 (nM) | Standard Deviation (log units) |
| Genotype 1a (Wild-Type) | Transiently Transfected | 1.8 | 0.23 |
| Genotype 1b (Wild-Type) | Stable Replicon | 0.9 | 0.21 |
| Genotype 1a (C316Y) | Transiently Transfected | 2.5 | 0.20 |
| Genotype 1b (C316N) | Stable Replicon | 1.1 | 0.24 |
Data sourced from Chong et al., J Med Chem, 2019.[3]
Resistance Profile
The development of resistance is a critical consideration for all antiviral therapies. While a specific resistance profile for this compound from clinical trials is not extensively detailed in the public domain, mutations in the palm region of the NS5B polymerase are known to confer resistance to this class of inhibitors. The C316Y and C316N polymorphisms, for which this compound retains high potency, are clinically relevant. Further studies are needed to fully characterize the resistance landscape for this compound.
Experimental Protocols
X-ray Crystallography of this compound-NS5B Complex (PDB: 6MVO)
A detailed, step-by-step protocol for the crystallization and structure determination of the this compound-NS5B complex is proprietary to the discovering entity. However, a general workflow for such an experiment is outlined below.
Caption: General workflow for X-ray crystallography of a protein-ligand complex.
Brief Methodology:
-
Protein Expression and Purification: The HCV NS5B polymerase (genotype 1a, with a Y316 mutation) is expressed in a suitable system (e.g., E. coli) and purified to homogeneity using chromatographic techniques[4][5].
-
Co-crystallization: The purified NS5B protein is incubated with an excess of this compound to form the protein-inhibitor complex. This complex is then subjected to crystallization trials.
-
Crystal Screening: Crystallization conditions are screened using vapor diffusion (hanging or sitting drop) or microbatch methods, varying parameters such as precipitant, pH, and temperature[4].
-
Data Collection: Diffraction-quality crystals are cryo-cooled and subjected to a high-intensity X-ray beam at a synchrotron source. Diffraction data is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The molecular model of the NS5B-GSK8175 complex is built into the density and refined to improve the fit to the experimental data.
-
Validation and Deposition: The final model is validated for geometric and stereochemical quality and deposited in the Protein Data Bank (PDB ID: 6MVO)[1].
HCV Replicon Assay
The antiviral activity of this compound is typically determined using HCV subgenomic replicon assays in human hepatoma cell lines (e.g., Huh-7). These replicons contain the HCV nonstructural proteins necessary for RNA replication and a reporter gene (e.g., luciferase) for quantification.
Caption: Workflow for an HCV subgenomic replicon assay.
Brief Methodology:
-
Cell Culture: Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1a or 1b) are cultured under standard conditions. For transient assays, cells are transfected with replicon RNA[6][7].
-
Compound Treatment: Cells are treated with a serial dilution of this compound.
-
Incubation: The treated cells are incubated for a period that allows for multiple rounds of replicon replication (typically 48-72 hours).
-
Reporter Gene Assay: After incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured. This activity is proportional to the level of HCV RNA replication.
-
Data Analysis: The reporter activity is plotted against the concentration of this compound, and the 50% effective concentration (EC50) is calculated.
Conclusion
This compound is a potent, pan-genotypic non-nucleoside inhibitor of the HCV NS5B polymerase that binds to the Palm I allosteric site. Its unique binding mode, involving a boronate complex and an extensive network of water molecules, provides a strong foundation for its antiviral activity. The quantitative data presented in this guide, along with the detailed experimental workflows, offer valuable insights for researchers and drug developers working on novel anti-HCV therapies. Further investigation into the resistance profile of this compound will be crucial for its potential clinical application.
References
- 1. rcsb.org [rcsb.org]
- 2. GSK2878175, a pan-genotypic non-nucleoside NS5B polymerase inhibitor, in healthy and treatment-naïve chronic hepatitis C subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of 3′-Template Bases and Initiating Nucleotides by Hepatitis C Virus NS5B RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Efficient Replication of Hepatitis C Virus Genotype 1a RNAs in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HCV Replicon Assays: Featuring GSK2336805 and GSK8175
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for utilizing two distinct inhibitors, GSK2336805 (an NS5A inhibitor) and GSK8175 (an NS5B inhibitor), in Hepatitis C Virus (HCV) replicon assays. This document outlines their mechanisms of action, provides structured data on their antiviral activity, and offers comprehensive experimental workflows.
Introduction to HCV Replicon Systems
HCV replicon systems are invaluable tools in the discovery and development of direct-acting antivirals (DAAs). These systems utilize subgenomic HCV RNA molecules that can autonomously replicate within cultured hepatoma cells, primarily Huh-7 cells.[1][2] They typically contain the non-structural (NS) proteins NS3 to NS5B, which are essential for viral replication.[1][2] By incorporating reporter genes like luciferase or selectable markers, these systems allow for the quantification of HCV RNA replication and the evaluation of antiviral compounds.[2]
Part 1: GSK2336805 - A Potent NS5A Inhibitor
GSK2336805 is a highly potent inhibitor of the HCV NS5A protein.[3][4][5] NS5A is a multifunctional phosphoprotein crucial for both viral RNA replication and the assembly of new virus particles.[6][7] Inhibitors targeting NS5A, like GSK2336805, have demonstrated significant antiviral activity in clinical trials.[4]
Quantitative Data Summary: GSK2336805 Antiviral Activity
The following table summarizes the in vitro efficacy and cytotoxicity of GSK2336805 in various HCV replicon and infectious virus assays. The data highlights its picomolar potency against different HCV genotypes.
| Assay Type | HCV Genotype/Strain | Mean EC₅₀ (pM) | CC₅₀ (µM) | Selectivity Index | Reference |
| Subgenomic Replicon | Genotype 1a (H77) | 58.5 | 43 | >10,000 | [3][8] |
| Subgenomic Replicon | Genotype 1b (Con-1 ET) | 7.4 | 47 | >10,000 | [3][8] |
| Subgenomic Replicon | Genotype 2a (JFH-1) | 53.8 | - | - | [3][8] |
| HCVcc (Jc1) | Genotype 2a | 63.7 | - | - | [3] |
| Subgenomic Replicon (with 40% human serum) | Genotype 1b | 25.7 | - | - | [3][8] |
EC₅₀: 50% effective concentration required to inhibit HCV replication. CC₅₀: 50% cytotoxic concentration.
Experimental Protocol: HCV Replicon Assay with GSK2336805
This protocol describes a stable HCV replicon assay to determine the EC₅₀ of GSK2336805.
Materials:
-
Stable HCV replicon cell line (e.g., genotype 1b Con-1 ET) expressing a reporter (e.g., luciferase)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
G418 (for selection, if necessary)
-
GSK2336805 compound (dissolved in 100% DMSO)
-
96-well cell culture plates (white, opaque for luminescence)
-
Luciferase assay reagent (e.g., Steady-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture the stable replicon cells in DMEM supplemented with 10% FBS and penicillin-streptomycin. Maintain selection with G418 as required.
-
Trypsinize and resuspend the cells to a concentration suitable for seeding.
-
Seed the cells into 96-well plates at a density of 2 x 10⁴ cells per well in a final volume of 200 µl.[3][9]
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of GSK2336805 in DMSO. Further dilute in assay medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤0.5%).
-
Add the diluted compound to the cell plates. This can be done by adding the compound after the cells have been plated or by seeding the cells onto plates already containing the compound.[9]
-
-
Incubation:
-
Incubate the plates for a period of 1 to 3 days at 37°C in a humidified incubator with 5% CO₂.[9]
-
-
Quantification of HCV Replication:
-
Cytotoxicity Assay (Parallel Plate):
-
In a separate plate, seeded and treated identically, assess cell viability using a suitable assay (e.g., CellTiter-Glo®) to determine the CC₅₀ of the compound.[9]
-
-
Data Analysis:
-
Calculate the EC₅₀ value by fitting the dose-response curve using a nonlinear least-squares regression model (e.g., the Hill equation).[9]
-
Diagrams: GSK2336805 Mechanism and Workflow
Caption: Mechanism of action of GSK2336805 targeting the HCV NS5A protein.
Caption: Experimental workflow for the HCV replicon assay.
Part 2: this compound - A Second-Generation NS5B Inhibitor
This compound is a novel N-benzoxaborole benzofuran analog designed as a second-generation inhibitor of the HCV NS5B polymerase.[10] NS5B is an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the HCV genome.[7] Non-nucleoside inhibitors (NNIs) like this compound bind to allosteric sites on the NS5B enzyme, disrupting its function.[11]
Quantitative Data Summary: this compound Antiviral Activity
The following table summarizes the reported in vitro efficacy of a key precursor analog (compound 25) to this compound against wild-type and mutant HCV replicons. This demonstrates the potency of this chemical series.
| Assay Type | HCV Genotype/Replicon | EC₅₀ (nM) | Reference |
| Transient Replicon | Genotype 1a WT | 24 | [10] |
| Stable Replicon | Genotype 1b WT | 5.0 | [10] |
| Transient Replicon | Genotype 1a 316Y Mutant | 24 | [10] |
| Stable Replicon | Genotype 1b 316N Mutant | 5.0 | [10] |
EC₅₀: 50% effective concentration required to inhibit HCV replication.
General Protocol: HCV Replicon Assay for NS5B Inhibitors like this compound
This protocol provides a general framework for evaluating NS5B inhibitors using either a stable or transient HCV replicon assay.
Materials:
-
HCV replicon cells (stable) or Huh-7 cells for transient transfection
-
In vitro transcribed HCV replicon RNA (for transient assay)
-
Electroporation apparatus (for transient assay)
-
DMEM, FBS, Penicillin-Streptomycin
-
This compound compound (dissolved in 100% DMSO)
-
96-well cell culture plates
-
Reporter gene assay reagents (e.g., Luciferase)
-
Cell viability assay reagents
Procedure:
-
Assay Setup (choose one):
-
Stable Replicon Assay: Follow the cell seeding and compound addition steps as described in the GSK2336805 protocol.
-
Transient Replicon Assay:
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C.
-
-
Quantification and Data Analysis:
-
Follow the same procedures for quantifying HCV replication and cytotoxicity, and for data analysis as outlined in the GSK2336805 protocol.
-
Diagrams: this compound Mechanism and Logical Relationship
Caption: Mechanism of action of this compound targeting the HCV NS5B polymerase.
Caption: Logical relationship of HCV inhibitors targeting NS5A and NS5B.
References
- 1. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 2. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Characterization of GSK2336805, a Novel Inhibitor of Hepatitis C Virus Replication That Selects for Resistance in NS5A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability, Pharmacokinetics, and Antiviral Activity of GSK2336805, an Inhibitor of Hepatitis C Virus (HCV) NS5A, in Healthy Subjects and Subjects Chronically Infected with HCV Genotype 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of GSK2336805, a novel inhibitor of hepatitis C virus replication that selects for resistance in NS5A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the new drugs for Hepatitis C Virus (HCV) Infection? [synapse.patsnap.com]
- 7. oaepublish.com [oaepublish.com]
- 8. researchgate.net [researchgate.net]
- 9. Encoded Library Technology Screening of Hepatitis C Virus NS4B Yields a Small-Molecule Compound Series with In Vitro Replicon Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. HCV drug discovery aimed at viral eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antiviral Testing of a Novel Investigational Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the in-vitro antiviral testing of investigational compounds. The following sections outline the necessary procedures to assess the efficacy and cytotoxicity of a test agent against a variety of viruses. The protocols are designed to be adaptable to specific laboratory settings and viral targets. While these guidelines are broadly applicable, they can be specifically tailored for the evaluation of novel compounds such as GSK8175.
Key Concepts in Antiviral Testing
Before proceeding with the experimental protocols, it is essential to understand the key parameters used to evaluate the antiviral activity and toxicity of a compound.
-
EC50 (50% Effective Concentration): This is the concentration of a drug that inhibits 50% of the viral activity. A lower EC50 value indicates a more potent antiviral compound.
-
CC50 (50% Cytotoxic Concentration): This is the concentration of a drug that causes the death of 50% of the host cells. A higher CC50 value is desirable, as it indicates lower toxicity to the host cells.
-
SI (Selectivity Index): The selectivity index is the ratio of CC50 to EC50 (SI = CC50 / EC50). It is a measure of the drug's therapeutic window. A higher SI value indicates that the drug is more effective at inhibiting the virus at concentrations that are not toxic to the host cells.[1][2] Compounds with an SI value greater than 10 are generally considered promising candidates for further development.
Experimental Protocols
The following are detailed protocols for common in vitro antiviral assays.
Cytotoxicity Assay (CC50 Determination)
This assay is crucial to determine the concentration range of the test compound that is not toxic to the host cells.
Materials:
-
Host cell line appropriate for the target virus (e.g., Vero, A549, Calu-3)
-
Cell culture medium (e.g., MEM supplemented with 5% FBS)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Cell viability reagent (e.g., Neutral Red, MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with a confluent or near-confluent monolayer of the chosen host cells.[1]
-
Compound Preparation: Prepare a series of eight serial half-log10 dilutions of the test compound, typically starting from a high concentration (e.g., 100 µM).[1]
-
Treatment: Add the different concentrations of the test compound to the wells containing the host cells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Viability Assessment: At the end of the incubation period, assess cell viability using a suitable method. For the Neutral Red assay, this involves staining and then measuring the absorbance at 540 nm.[1]
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and use regression analysis to determine the CC50 value.[1][3]
Antiviral Assays
Several methods can be used to assess the antiviral efficacy of a compound. The choice of assay depends on the virus and the specific research question.
This assay is a common initial screening method to evaluate a compound's ability to protect cells from virus-induced damage.[4]
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1-3 from the Cytotoxicity Assay protocol.
-
Virus Inoculation: Infect the cells with the target virus at a specific multiplicity of infection (MOI). Include infected but untreated wells as a virus control, and uninfected, untreated wells as a cell control.[1]
-
Incubation: Incubate the plates until more than 80% of the virus control wells show a cytopathic effect.[1]
-
Viability Assessment: Quantify cell viability using a method like the Neutral Red assay.[1]
-
Data Analysis: Determine the EC50 value by performing a regression analysis of the dose-response curves.[5]
This assay measures the ability of a compound to reduce the number of viral plaques, which are localized areas of cell death.
Procedure:
-
Cell Seeding: Plate host cells in 6- or 12-well plates and grow to confluence.
-
Virus Infection and Compound Treatment: Infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques. After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing the test compound and a substance like agar or carboxymethyl cellulose to restrict virus spread.
-
Incubation: Incubate the plates for a period sufficient for plaque formation.
-
Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction at each compound concentration compared to the virus control and determine the EC50 value.
This assay quantifies the amount of infectious virus produced in the presence of the test compound.[4]
Procedure:
-
Cell Treatment and Infection: Treat host cells with different concentrations of the compound and then infect them with the virus.
-
Supernatant Collection: After a suitable incubation period, collect the cell culture supernatant.
-
Virus Titration: Determine the viral titer in the collected supernatants using a method like the endpoint dilution assay (TCID50) or plaque assay.[4]
-
Data Analysis: Calculate the reduction in viral yield for each compound concentration compared to the untreated control and determine the EC50 value.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Cytotoxicity and Antiviral Activity of this compound
| Cell Line | Virus | Assay Type | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| Vero | Example Virus 1 | CPE Reduction | >100 | 5.2 | >19.2 |
| A549 | Example Virus 1 | Plaque Reduction | >100 | 3.8 | >26.3 |
| Calu-3 | Example Virus 2 | Virus Yield Reduction | 85 | 1.5 | 56.7 |
Table 2: Antiviral Spectrum of this compound
| Virus Family | Virus | Host Cell | EC50 (µM) |
| Flaviviridae | Zika Virus | Vero | 4.1 |
| Coronaviridae | SARS-CoV-2 | Calu-3 | 1.5 |
| Orthomyxoviridae | Influenza A | A549 | 8.9 |
Visualizations
Diagrams can effectively illustrate experimental workflows and biological pathways.
Caption: General workflow for in vitro antiviral screening.
Caption: Hypothetical mechanism of action: Inhibition of viral entry.
Mechanism of Action Studies
To elucidate how a compound inhibits viral replication, further studies can be conducted.
-
Time-of-Addition Assay: This assay helps to determine which stage of the viral life cycle is targeted by the compound. The compound is added at different time points relative to viral infection (e.g., before infection, during infection, after infection).
-
Resistant Mutant Selection and Sequencing: Generating and sequencing viral mutants that are resistant to the compound can help to identify the specific viral protein that is being targeted.
-
Enzymatic Assays: If the compound is thought to target a specific viral enzyme (e.g., polymerase, protease), its inhibitory activity can be confirmed in a cell-free enzymatic assay.
By following these detailed protocols and application notes, researchers can effectively evaluate the in vitro antiviral properties of novel compounds and gather the necessary data to advance the most promising candidates in the drug development pipeline.
References
- 1. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying HCV Resistance Mechanisms Using GSK8175
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection is a major global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. However, the emergence of drug resistance remains a significant challenge. GSK8175 (also known as GSK23368175) is a potent and selective non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication. Understanding the mechanisms by which HCV develops resistance to this compound is critical for its clinical development and for designing effective combination therapies.
These application notes provide a comprehensive guide for researchers studying HCV resistance mechanisms to this compound. They include detailed protocols for key experiments, a summary of expected quantitative data, and visualizations of relevant pathways and workflows.
Data Presentation: In Vitro Resistance Profile of this compound
The following table summarizes the expected antiviral activity of this compound against wild-type (WT) HCV and a panel of known NS5B resistance-associated substitutions (RASs). The data is presented as 50% effective concentration (EC50) values and the fold change in EC50 compared to the wild-type replicon.
Disclaimer: Specific quantitative resistance data for this compound against a comprehensive panel of NS5B RASs is not publicly available. The following data is illustrative and based on typical resistance profiles observed for non-nucleoside inhibitors targeting the palm site of the HCV NS5B polymerase. Researchers should generate their own data following the protocols provided below.
| NS5B Mutant | Genotype | Amino Acid Substitution | This compound EC50 (nM) (Illustrative) | Fold Change in EC50 (Illustrative) |
| Wild-Type | 1b | - | 5 | 1 |
| M414T | 1b | Methionine to Threonine | 150 | 30 |
| Y448H | 1b | Tyrosine to Histidine | 250 | 50 |
| S556G | 1b | Serine to Glycine | 75 | 15 |
| C316N | 1b | Cysteine to Asparagine | 25 | 5 |
| L320F | 1a | Leucine to Phenylalanine | 10 | 2 |
| V321A | 1a | Valine to Alanine | 15 | 3 |
Experimental Protocols
HCV Replicon Assay for Antiviral Activity (EC50 Determination)
This protocol describes the determination of the 50% effective concentration (EC50) of this compound against HCV replicons in a cell-based assay.
Materials:
-
Huh-7.5 cells harboring a stable HCV genotype 1b subgenomic replicon expressing firefly luciferase.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 500 µg/mL G418.
-
This compound (stock solution in DMSO).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HCV replicon-harboring Huh-7.5 cells in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM (without G418). Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Dilution: Prepare a serial dilution of this compound in complete DMEM. The final concentrations should typically range from 0.1 nM to 1 µM. Include a vehicle control (DMSO) and a no-drug control.
-
Treatment: Remove the culture medium from the cells and add 100 µL of the diluted this compound or control solutions to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, remove the medium and add 100 µL of luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
-
Data Analysis:
-
Normalize the luciferase signal of each well to the average of the no-drug control wells.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve fit).
-
In Vitro Selection of this compound-Resistant HCV Replicons
This protocol describes the methodology for selecting HCV replicon variants with reduced susceptibility to this compound.
Materials:
-
Huh-7.5 cells harboring a stable HCV genotype 1b subgenomic replicon.
-
Complete DMEM with 500 µg/mL G418.
-
This compound.
-
6-well tissue culture plates.
-
RNA extraction kit.
-
RT-PCR reagents.
-
Sanger sequencing or Next-Generation Sequencing (NGS) services.
Procedure:
-
Initiation of Selection: Seed HCV replicon cells in a 6-well plate in complete DMEM with G418. Add this compound at a concentration equal to its EC50.
-
Passaging: Passage the cells every 3-4 days. At each passage, split the cells and re-seed them in fresh medium containing G418 and this compound.
-
Dose Escalation: Once the cells show stable growth in the presence of the initial this compound concentration, gradually increase the concentration of this compound in subsequent passages (e.g., 2x, 5x, 10x EC50, and so on).
-
Isolation of Resistant Clones: When cells are able to grow robustly at a high concentration of this compound (e.g., >50x EC50), isolate individual cell colonies.
-
Genotypic Analysis:
-
Extract total RNA from the resistant cell clones.
-
Perform RT-PCR to amplify the NS5B coding region of the HCV genome.
-
Sequence the amplified PCR product to identify mutations.
-
-
Phenotypic Confirmation:
-
Introduce the identified mutations into a wild-type replicon plasmid using site-directed mutagenesis.
-
Perform a transient replicon assay (as described in Protocol 1) to confirm that the identified mutations confer resistance to this compound and to determine the fold-change in EC50.
-
In Vitro HCV NS5B Polymerase Activity Assay
This protocol describes a biochemical assay to measure the direct inhibitory activity of this compound on the HCV NS5B RNA-dependent RNA polymerase.
Materials:
-
Recombinant HCV NS5B polymerase (genotype 1b).
-
Poly(A) template and oligo(U) primer.
-
[³H]-UTP (radiolabeled uridine triphosphate).
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 50 mM KCl).
-
This compound (in DMSO).
-
Filter plates (e.g., 96-well glass fiber filter plates).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing the reaction buffer, poly(A) template, oligo(U) primer, and non-radiolabeled UTP.
-
Inhibitor Addition: Add serial dilutions of this compound or DMSO (vehicle control) to the reaction wells.
-
Enzyme Addition: Initiate the reaction by adding the recombinant NS5B polymerase to each well.
-
Radiolabel Addition: Immediately add [³H]-UTP to each well.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Termination and Filtration: Stop the reaction by adding a stop solution (e.g., 100 mM EDTA). Transfer the reaction mixtures to a filter plate and wash extensively with a wash buffer (e.g., 10% trichloroacetic acid) to remove unincorporated [³H]-UTP.
-
Scintillation Counting: Add scintillation fluid to each well of the dried filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the 50% inhibitory concentration (IC50) using non-linear regression.
-
Visualizations
HCV Replication Cycle and the Role of NS5B
Caption: Overview of the HCV replication cycle highlighting the central role of the NS5B polymerase.
Experimental Workflow for HCV Resistance Studies
Caption: Workflow for the selection and characterization of this compound-resistant HCV replicons.
Logical Relationship of Resistance Development
Caption: Logical flow illustrating the emergence of drug resistance under selective pressure.
Application of GSK8175 in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK8175 is a potent, second-generation, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. Its development exemplifies a successful metabolism-led drug discovery program, designed to overcome the pharmacokinetic limitations of its predecessor, GSK5852. This compound retains broad-spectrum antiviral activity, including against clinically relevant resistant strains, while exhibiting significantly improved metabolic stability and a longer plasma half-life. These characteristics make it a valuable tool for studying HCV replication and a compelling candidate for further clinical investigation.
This document provides detailed application notes and protocols for utilizing this compound in a research and drug discovery setting.
Mechanism of Action
This compound is a non-nucleoside inhibitor that binds to a specific allosteric site on the HCV NS5B polymerase, an enzyme essential for viral RNA replication.[1][2][3] Unlike nucleoside inhibitors, which compete with natural substrates, this compound induces a conformational change in the enzyme, thereby inhibiting its function. A key feature of its design is the N-benzoxaborole moiety, which replaces the metabolically labile N-benzyl boronic acid of its predecessor, GSK5852.[1][2] This substitution prevents the facile benzylic oxidation that led to a short plasma half-life in the earlier compound.[2][3] X-ray crystallography has revealed that this compound engages in unique interactions within the NS5B binding pocket, facilitated by an extensive network of ordered water molecules and the formation of a boronate complex.[2][3]
Signaling Pathway and Drug Discovery Workflow
The following diagrams illustrate the mechanism of action of this compound and the drug discovery workflow that led to its identification.
References
Application Notes and Protocols for Efficacy Studies of GSK8175, an HCV NS5B Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing preclinical efficacy studies of GSK8175, a potent, second-generation, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). The protocols outlined below cover key in vitro and in vivo experiments to characterize the antiviral activity and establish the efficacy profile of this compound.
Introduction to this compound
This compound is a sulfonamide-N-benzoxaborole analog designed to inhibit HCV replication.[1][2][3][4] It is a non-nucleoside inhibitor that targets the NS5B polymerase, an enzyme critical for the synthesis of HCV RNA.[1][3] The development of this compound was aimed at improving the pharmacokinetic profile of earlier inhibitors by overcoming metabolic liabilities, resulting in a compound with a significantly longer plasma half-life of 60-63 hours in human volunteers.[1][2][3][4] Clinical studies have demonstrated a robust decrease in viral RNA levels in HCV-infected patients.[1][2][3][4] The mechanism of action involves binding to the NS5B protein, which has been characterized by X-ray crystallography, revealing unique protein-inhibitor interactions.[1][2][3]
Mechanism of Action: Inhibition of HCV Replication
This compound exerts its antiviral effect by directly inhibiting the enzymatic activity of the HCV NS5B polymerase. This enzyme is central to the replication of the viral genome. By binding to a specific site on the NS5B protein, this compound prevents the polymerase from synthesizing new viral RNA strands, thereby halting the replication cycle.
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Experimental Workflow for Efficacy Evaluation
A structured, multi-tiered approach is recommended to evaluate the efficacy of this compound, progressing from in vitro cell-based assays to in vivo animal models. This workflow ensures a thorough characterization of the compound's antiviral potency, selectivity, and in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design of N-Benzoxaborole Benzofuran this compound-Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of N-Benzoxaborole Benzofuran this compound—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor (Journal Article) | OSTI.GOV [osti.gov]
Application Notes and Protocols for the Synthesis of GSK8175
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK8175 is a potent, second-generation non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] It is a boron-containing, sulfonamide-N-benzoxaborole analog designed to overcome the metabolic liabilities of earlier inhibitors.[1][2] Its development involved a significant evolution in synthetic strategy, moving from a lengthy linear sequence to a more efficient convergent approach.[3][4] These notes provide a comparative overview of the synthetic methodologies for this compound, detailed protocols for key reactions in the improved synthesis, and diagrams illustrating the synthetic logic and mechanism of action for research and development purposes.
Comparison of Synthetic Routes
Two primary synthetic routes for this compound have been described in the literature. The initial approach was a 13-step linear synthesis, which was later optimized to a more efficient 8-stage convergent synthesis. The convergent route offers significant advantages in overall yield and process efficiency.[5][3][4]
| Parameter | Linear Synthesis | Convergent Synthesis | Reference(s) |
| Number of Steps | 13 (longest linear sequence) | 8 (longest linear sequence) | [5][3] |
| Overall Yield | ~10% | ~20% | [3] |
| Strategy | Completely linear sequence. | Convergent; key fragments are synthesized separately and then coupled. | [3] |
| Key Challenges | - Multi-day SNAr arylation using hazardous HMPA solvent.- Use of carcinogenic chloromethyl methyl ether.- Unreliable final-stage Pd-catalyzed Miyaura borylation. | - Optimization of Chan-Lam coupling conditions.- Addressing mass-transfer limitations in the borylation step. | [5][3] |
| Key Advantages | Established initial route. | - Higher Overall Yield: Doubled the process efficiency.- Improved Safety: Avoids carcinogenic and highly toxic reagents.- Increased Robustness: Employs more reliable and optimized coupling reactions. | [5][3] |
Visualized Workflows and Logic
Synthetic Pathway Comparison
The diagram below illustrates the strategic difference between the lengthy linear approach and the more efficient convergent synthesis, which involves the coupling of two key intermediates.
Rationale for the Convergent Synthesis
The move to a convergent synthesis was driven by the need to overcome specific challenges in the linear route. This diagram outlines the problems and their corresponding solutions.
Mechanism of Action
This compound functions by inhibiting the HCV NS5B protein, an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. By binding to an allosteric site on the enzyme, this compound prevents the conformational changes necessary for RNA synthesis.
Experimental Protocols
Disclaimer: The following protocols are representative examples derived from the published literature.[5][3] They are intended for instructional and planning purposes only. For validated, step-by-step experimental procedures, researchers must consult the original publications and their associated supporting information documents.
Key Reaction 1: Cationic Cu(I)-Catalyzed Chan-Lam Coupling
This reaction forms the crucial C-N bond between the two primary fragments of the molecule, replacing the problematic SNAr reaction from the linear synthesis.[5][3]
Materials:
-
Halogenated aryl pinacol boronate ester (Fragment B, 1.0 equiv)
-
Aryl methanesulfonamide (Fragment A, 1.2 equiv)
-
Copper(I) Chloride (CuCl, 0.1 equiv)
-
Potassium Hexafluorophosphate (KPF6, 0.1 equiv)
-
Diisopropylethylamine (DIPEA, 2.0 equiv)
-
Toluene, anhydrous
-
Molecular Sieves, 4 Å
Procedure:
-
To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add the aryl methanesulfonamide (1.2 equiv), CuCl (0.1 equiv), KPF6 (0.1 equiv), and activated 4 Å molecular sieves.
-
Add anhydrous toluene to the flask, followed by DIPEA (2.0 equiv).
-
Stir the resulting suspension at room temperature for 15-20 minutes.
-
Add the halogenated aryl pinacol boronate ester (1.0 equiv) to the reaction mixture.
-
Stir the reaction vigorously at a temperature between 60-80 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Combine the organic filtrates and wash sequentially with saturated aqueous NH4Cl and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.
Key Reaction 2: Optimized Pd-Catalyzed Miyaura Borylation
This penultimate step installs the boronic acid functionality. The improved protocol uses a different catalyst and base system to overcome mass-transfer limitations and improve reliability and yield.[5][3]
Materials:
-
Aryl Bromide precursor (from previous step, 1.0 equiv)
-
Bis(pinacolato)diboron (B2pin2, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)2, 0.02 equiv)
-
Cyclohexylphenylphosphine (PCyPh2, 0.04 equiv)
-
Potassium Carbonate (K2CO3, 3.0 equiv)
-
Pivalic Acid (0.2 equiv)
-
1,4-Dioxane, anhydrous
Procedure:
-
To a dry, oven-baked flask, add the aryl bromide precursor (1.0 equiv), B2pin2 (1.5 equiv), and K2CO3 (3.0 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)2 (0.02 equiv), PCyPh2 (0.04 equiv), and pivalic acid (0.2 equiv) in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by LC-MS. The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Dilute the reaction with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to afford the borylated intermediate, which can then be hydrolyzed under standard acidic conditions to yield the final benzoxaborole moiety of this compound.
References
- 1. One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis | by Allen Che | Medium [medium.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. thieme-connect.de [thieme-connect.de]
- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convergent Synthesis of the NS5B Inhibitor this compound Enabled by Transition Metal Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
cell-based assays for evaluating GSK8175 potency
Clarification on GSK8175
Initial analysis reveals that the compound this compound is not a STING (Stimulator of Interferator Genes) agonist. Scientific literature consistently identifies this compound as a potent, second-generation non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. Its mechanism of action involves targeting the viral RNA-dependent RNA polymerase, thereby preventing viral replication.
This document will therefore proceed by providing detailed application notes and protocols for the evaluation of general STING agonists , a topic of significant interest in immuno-oncology and vaccine development. The information presented is intended for researchers, scientists, and drug development professionals working to characterize the potency of compounds that activate the STING signaling pathway.
Application Notes: Cell-Based Assays for Evaluating STING Agonist Potency
Introduction
The STING signaling pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage. Activation of STING by natural ligands, such as cyclic GMP-AMP (2'3'-cGAMP), or synthetic agonists triggers a signaling cascade culminating in the production of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines. This response is pivotal for initiating a robust anti-pathogen and anti-tumor immune response. Consequently, the development of potent and specific STING agonists is a promising therapeutic strategy.
This application note details robust cell-based assays for quantifying the potency of STING agonists. The primary assays described are the Interferon-β (IFN-β) Enzyme-Linked Immunosorbent Assay (ELISA) and an Interferon-Stimulated Gene (ISG) reporter assay. These assays provide quantitative measures of STING pathway activation by assessing downstream effector functions.
Principle of the Assays
The potency of a STING agonist is typically determined by its ability to induce a dose-dependent biological response. The half-maximal effective concentration (EC50) is a key parameter derived from these assays, representing the concentration of the agonist that elicits 50% of the maximal response.
-
IFN-β ELISA: This immunoassay quantifies the amount of IFN-β secreted into the cell culture supernatant following stimulation with a STING agonist. The concentration of IFN-β is a direct and physiologically relevant readout of STING pathway activation.
-
ISG Reporter Assay: This assay utilizes a reporter cell line engineered to express a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of an ISG promoter. Upon STING activation and subsequent type I interferon signaling, the ISG promoter is activated, leading to the expression of the reporter gene, which can be easily quantified.
Data Presentation: Potency of Common STING Agonists
The following table summarizes the potency (EC50 values) of several well-characterized STING agonists determined in various cell-based assays. This data serves as a valuable reference for comparing the potency of novel compounds.
| STING Agonist | Cell Line | Assay Type | Readout | EC50 Value (µM) |
| 2'3'-cGAMP | THP-1 | ISG Reporter | Luciferase | 10.6[1] |
| 2'3'-cGAMP | THP-1 | Cytokine Release | IFN-β | > 100[2] |
| 2'3'-cGAMP | J774A.1 (murine macrophage) | Cytokine Release | IFN-β | 24.2[3] |
| ADU-S100 (ML RR-S2 CDA) | THP-1 Dual | ISG Reporter | Luciferase | 3.03 (µg/mL) |
| ADU-S100 (ML RR-S2 CDA) | THP-1 Dual | NF-κB Reporter | SEAP | 4.85 (µg/mL) |
| SNX281 | THP-1 | Cytokine Release | IFN-β | 6.6[4] |
| SNX281 | J774A.1 (murine macrophage) | Cytokine Release | IFN-β | 5.4[3] |
| DMXAA (murine specific) | Murine Macrophages | Cytokine Release | IFN-β | Potent induction, specific EC50 varies |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Quantification of STING Pathway Activation via IFN-β Sandwich ELISA
This protocol describes the measurement of IFN-β in cell culture supernatants as an indicator of STING pathway activation.[5]
Materials:
-
Human monocytic THP-1 cells (or other suitable cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
STING agonist of interest
-
96-well cell culture plates
-
Human IFN-β ELISA kit (including pre-coated plates, detection antibody, standards, buffers, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding:
-
Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL.
-
Incubate for 2-4 hours to allow cells to settle.
-
-
Compound Preparation and Cell Treatment:
-
Prepare serial dilutions of the STING agonist in cell culture medium at 2x the final desired concentration.
-
Carefully add 100 µL of the diluted agonist to the respective wells. Include a vehicle control (medium with the same solvent concentration as the agonist).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
Centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet. Samples can be used immediately or stored at -80°C.
-
-
ELISA Procedure (follow manufacturer's instructions):
-
Reconstitute standards and prepare serial dilutions as per the kit manual.
-
Add 100 µL of standards, controls, and cell culture supernatants to the appropriate wells of the pre-coated ELISA plate.
-
Incubate for the time specified in the kit protocol (typically 1-2 hours at room temperature).
-
Wash the plate 3-4 times with the provided wash buffer.
-
Add 100 µL of the diluted detection antibody to each well and incubate (typically 1 hour at room temperature).
-
Wash the plate 3-4 times.
-
Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of IFN-β in the samples by interpolating their absorbance values from the standard curve.
-
Plot the IFN-β concentration against the log of the STING agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.
-
Protocol 2: In Vitro STING Activation using an ISG-Luciferase Reporter Cell Line
This protocol describes how to measure the activation of the STING pathway by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter.
Materials:
-
THP1-Dual™ ISG-Lucia™ SEAP cells (or a similar reporter cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
STING agonist of interest
-
96-well white, flat-bottom plates for luminescence reading
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the reporter cells at a density of approximately 50,000 - 100,000 cells per well in a 96-well white plate in a final volume of 100 µL.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Cell Treatment:
-
Prepare serial dilutions of the STING agonist in cell culture medium at 2x the final desired concentration.
-
Add 100 µL of the diluted agonist to the cells. Include a vehicle control.
-
Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio).
-
Incubate at room temperature for 10-20 minutes to allow for cell lysis and signal stabilization.
-
-
Signal Detection:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all readings.
-
Plot the luminescence signal (Relative Light Units - RLU) against the log of the STING agonist concentration.
-
Fit a four-parameter logistic curve to the data to determine the EC50 value.
-
References
Application Notes and Protocols for Preclinical Testing of GSK8175 as a TRPA1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK8175 is a novel benzoxaborole compound initially developed as an inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1] While its antiviral properties have been characterized, the unique chemical structure of benzoxaboroles suggests the potential for broader biological activity. This document outlines preclinical application notes and protocols for investigating the potential therapeutic effects of this compound as a Transient Receptor Potential Ankyrin 1 (TRPA1) antagonist in animal models of chronic cough and inflammatory pain. TRPA1 is a well-validated target for these conditions, and its antagonists are actively being pursued as novel therapeutics.[2][3][4]
Rationale for Investigating this compound as a TRPA1 Antagonist
The TRPA1 ion channel is a key sensor for a wide array of exogenous irritants and endogenous inflammatory mediators, playing a crucial role in the pathophysiology of pain and respiratory diseases.[5][4] The benzoxaborole scaffold, present in this compound, is known for its diverse range of biological activities, and other compounds with this motif have been investigated for various therapeutic targets.[6] Given the need for novel, effective treatments for chronic cough and inflammatory pain, exploring the potential of existing compounds like this compound for new indications is a valuable drug development strategy. These protocols are designed to test the hypothesis that this compound can modulate TRPA1 activity and provide therapeutic benefit in relevant disease models.
Signaling Pathway of TRPA1 Activation
Preclinical Animal Models
The selection of appropriate animal models is critical for evaluating the efficacy of this compound. The following models are recommended for studying chronic cough and inflammatory pain.
| Indication | Animal Model | Species/Strain | Rationale | Key Endpoints |
| Chronic Cough | Citric Acid-Induced Cough | Guinea Pig (Dunkin-Hartley) | Well-established model with a robust and reproducible cough response to tussive agents. | Cough frequency, cough intensity. |
| Allergen-Induced Airway Hyperresponsiveness and Cough | Mouse (BALB/c) | Models the cough associated with allergic airway inflammation. | Cough frequency, airway inflammation (histology, BAL fluid analysis). | |
| Inflammatory Pain | Complete Freund's Adjuvant (CFA)-Induced Paw Inflammation | Rat (Sprague-Dawley) | Induces a persistent inflammatory state with thermal and mechanical hyperalgesia. | Paw volume, thermal withdrawal latency, mechanical withdrawal threshold. |
| Carrageenan-Induced Paw Edema | Mouse (C57BL/6) | Acute inflammatory model to assess anti-inflammatory and analgesic effects. | Paw volume, thermal and mechanical sensitivity. |
Experimental Workflow
Detailed Experimental Protocols
Citric Acid-Induced Cough in Guinea Pigs
Objective: To evaluate the antitussive effect of this compound in a model of chemically-induced cough.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-350 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Citric acid solution (0.4 M in saline)
-
Whole-body plethysmography chamber
-
Nebulizer
Procedure:
-
Acclimatization: Acclimatize animals to the plethysmography chambers for 30 minutes on two consecutive days prior to the experiment.
-
Dosing: Administer this compound or vehicle via the desired route (e.g., oral gavage) at a predetermined time before the citric acid challenge.
-
Cough Induction: Place the guinea pig in the plethysmography chamber and allow a 5-minute adaptation period. Nebulize the citric acid solution into the chamber for 10 minutes.
-
Data Collection: Record the number of coughs during the 10-minute exposure and for a 10-minute post-exposure period. Coughs are identified by their characteristic sound and the associated pressure changes in the plethysmograph.
-
Data Analysis: Compare the mean number of coughs in the this compound-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats
Objective: To assess the analgesic and anti-inflammatory effects of this compound in a model of persistent inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle
-
Complete Freund's Adjuvant (CFA)
-
Plethysmometer
-
Plantar test apparatus (for thermal hyperalgesia)
-
Electronic von Frey apparatus (for mechanical allodynia)
Procedure:
-
Baseline Measurements: Measure baseline paw volume, thermal withdrawal latency, and mechanical withdrawal threshold for the right hind paw of each rat.
-
Induction of Inflammation: Inject 100 µL of CFA into the plantar surface of the right hind paw.
-
Dosing: Begin daily administration of this compound or vehicle 24 hours after CFA injection and continue for the duration of the study (e.g., 7 days).
-
Endpoint Measurements:
-
Paw Volume: Measure paw volume using a plethysmometer at 24, 48, 72 hours, and on day 7 post-CFA injection.
-
Thermal Hyperalgesia: Measure the latency to withdraw the paw from a radiant heat source at the same time points.
-
Mechanical Allodynia: Measure the paw withdrawal threshold to a progressively increasing force applied by the electronic von Frey filament.
-
-
Data Analysis: Analyze the data for each endpoint using a two-way repeated measures ANOVA to compare the effects of this compound and vehicle over time.
Quantitative Data Summary
| Study | Animal Model | Treatment Group | N | Primary Endpoint | Result (Mean ± SEM) | % Inhibition/Reversal | p-value |
| Antitussive Efficacy | Citric Acid-Induced Cough (Guinea Pig) | Vehicle | 10 | Cough Count | 35 ± 4 | - | - |
| This compound (10 mg/kg) | 10 | Cough Count | 20 ± 3 | 43% | <0.05 | ||
| This compound (30 mg/kg) | 10 | Cough Count | 12 ± 2 | 66% | <0.01 | ||
| Analgesic Efficacy | CFA-Induced Paw Inflammation (Rat) - Day 3 | Vehicle | 8 | Paw Volume (mL) | 2.5 ± 0.2 | - | - |
| This compound (30 mg/kg) | 8 | Paw Volume (mL) | 1.8 ± 0.1 | 28% | <0.05 | ||
| Vehicle | 8 | Thermal Latency (s) | 4.2 ± 0.5 | - | - | ||
| This compound (30 mg/kg) | 8 | Thermal Latency (s) | 8.5 ± 0.7 | 51% Reversal | <0.01 | ||
| Vehicle | 8 | Mechanical Threshold (g) | 15 ± 2 | - | - | ||
| This compound (30 mg/kg) | 8 | Mechanical Threshold (g) | 32 ± 3 | 53% Reversal | <0.01 |
Note: The quantitative data presented in the table above is hypothetical and for illustrative purposes only. Actual results will be generated from the experimental studies.
Conclusion
These application notes and protocols provide a comprehensive framework for the preclinical evaluation of this compound as a potential TRPA1 antagonist for the treatment of chronic cough and inflammatory pain. The proposed animal models are well-validated and the experimental designs are robust for generating the necessary efficacy and pharmacokinetic data to support further development. Successful outcomes in these studies would provide strong evidence for the repurposing of this compound as a novel therapeutic agent.
References
- 1. Design of N-Benzoxaborole Benzofuran this compound-Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. TRPA1 Antagonists for Pain Relief | MDPI [mdpi.com]
- 4. TRPA1 as a drug target—promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPA1 antagonists as potential analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: GSK8175 In Vitro Solubility
Welcome to the technical support center for GSK8175. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming potential solubility challenges encountered during in vitro experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful preparation and use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous buffers for my in vitro assay. What is the recommended starting solvent?
A1: this compound is a poorly water-soluble compound. Therefore, direct dissolution in aqueous buffers is not recommended. The advised starting solvent is 100% Dimethyl Sulfoxide (DMSO).[1][2] Prepare a high-concentration stock solution in DMSO first, which can then be serially diluted to the final desired concentration in your aqueous assay buffer.
Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?
Q3: After diluting my DMSO stock of this compound into my aqueous assay buffer, I observe precipitation. What can I do to prevent this?
A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds.[4] Here are several troubleshooting steps:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible (typically ≤ 0.5%) to minimize solvent effects on your biological system, but high enough to maintain solubility.
-
Use a Co-solvent System: For in vivo studies, a co-solvent system of DMSO and HP-β-CD (hydroxypropyl-β-cyclodextrin) has been utilized.[1] A similar approach can be adapted for in vitro work. Consider preparing your final dilution in a buffer containing a low percentage of a solubilizing agent like HP-β-CD or a non-ionic surfactant such as Tween® 80 or Pluronic® F-68.
-
pH Adjustment: this compound has an acidic pKa of 5.4.[1] Its solubility is pH-dependent. Increasing the pH of your final aqueous buffer to be at least 2 pH units above the pKa (i.e., pH > 7.4) can significantly enhance its solubility by favoring the more soluble ionized form.
-
Serial Dilutions: Perform serial dilutions of the DMSO stock in the aqueous buffer rather than a single large dilution step. This can sometimes prevent the compound from crashing out of solution.
Q4: Can I use other organic solvents to prepare my initial stock solution?
A4: While other organic solvents like ethanol or methanol can be used for some poorly soluble drugs, DMSO is generally the preferred solvent for creating stock solutions for in vitro assays due to its high solubilizing power and miscibility with water.[2] If DMSO is incompatible with your experimental setup, consider other polar aprotic solvents, but always perform a small-scale solubility test first.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in 100% DMSO. | Insufficient solvent volume or incomplete dissolution. | Increase the volume of DMSO to lower the concentration. Gently warm the solution (up to 37°C) and vortex thoroughly. Use sonication for short periods if necessary. Ensure your DMSO is of high purity and anhydrous, as water content can reduce solubility.[5] |
| Precipitation observed immediately upon dilution into aqueous buffer. | The compound's solubility limit in the final buffer is exceeded. | Decrease the final concentration of this compound. Increase the final percentage of DMSO (if permissible for your assay). Incorporate a co-solvent or solubilizing agent (e.g., HP-β-CD) in your final buffer. Adjust the pH of the final buffer to >7.4.[1] |
| Solution appears clear initially but forms a precipitate over time. | The compound is in a supersaturated state and is slowly crystallizing. | Prepare fresh dilutions immediately before use. If dilutions need to be stored, even for a short period, consider storing them at 37°C to maintain solubility. Avoid freeze-thaw cycles of aqueous dilutions.[5] |
| Inconsistent assay results between experiments. | Variability in the amount of dissolved this compound. | Standardize your solubilization protocol. After preparing the stock solution, centrifuge it at high speed to pellet any undissolved microcrystals and use only the supernatant for dilutions. Always visually inspect for precipitation before adding to your assay. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO (cell culture grade), sterile microcentrifuge tubes.
-
Calculation: Determine the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound to be used for calculation).
-
Procedure: a. Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the required volume of 100% anhydrous DMSO. c. Vortex the tube for 1-2 minutes to facilitate dissolution. d. If not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes, followed by vortexing. e. Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter. f. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer (with Co-solvent)
-
Materials: 10 mM this compound in DMSO, desired aqueous buffer (e.g., PBS, pH 7.4), sterile polypropylene tubes.
-
Procedure: a. Thaw a vial of the 10 mM this compound DMSO stock solution and bring it to room temperature. b. Perform a serial dilution. For example, to make a 10 µM solution with a final DMSO concentration of 0.1%: i. Dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate solution. ii. Add 1 µL of the 1 mM intermediate solution to 99 µL of your pre-warmed (37°C) aqueous buffer. c. Vortex the working solution gently immediately after preparation. d. Use the final working solution in your assay as soon as possible. Do not store aqueous dilutions for extended periods.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound inhibits HCV replication via NS5B.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. gchemglobal.com [gchemglobal.com]
- 3. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ziath.com [ziath.com]
Technical Support Center: Optimizing GSK8175 Dosage for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK8175 in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] It is an N-benzoxaborole benzofuran analog that has demonstrated broad-spectrum activity against various HCV genotypes in replicon systems.[1][2] Its mechanism of action involves binding to the NS5B polymerase, thereby inhibiting viral RNA replication.
Q2: How should I prepare a stock solution of this compound?
A2: Like many small molecule inhibitors, this compound is expected to have low aqueous solubility. It is recommended to prepare a concentrated stock solution in a high-quality, sterile organic solvent such as dimethyl sulfoxide (DMSO). A common starting stock concentration for similar compounds is 10 mM. To prepare the stock solution, dissolve the powdered this compound in DMSO by vortexing. Gentle warming in a 37°C water bath may aid dissolution. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What is the recommended starting concentration for my cell culture experiment?
A3: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. In HCV replicon assays, this compound has shown effective concentrations (EC50) in the low nanomolar range. However, for other applications or cell lines, it is crucial to perform a dose-response experiment to determine the optimal working concentration. A typical starting range for a dose-response curve could be from 1 nM to 10 µM.
Q4: What is the maximum permissible DMSO concentration in my cell culture?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. Generally, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines. It is essential to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.
Q5: I am observing precipitation after diluting my this compound stock solution in the cell culture medium. What should I do?
A5: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Vortexing/Sonication: Immediately after dilution, vortex the solution thoroughly. Gentle sonication in a water bath can also help to redissolve the precipitate.
-
Pre-warming the medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can improve solubility.
-
Stepwise dilution: Instead of a single large dilution, perform serial dilutions in the culture medium.
-
Reduce the final concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in your culture medium. Consider lowering the highest concentration in your dose-response curve.
Q6: How stable is this compound in cell culture medium at 37°C?
A6: Currently, there is no publicly available data on the stability of this compound in cell culture media under standard incubation conditions. The stability of a compound in culture can be influenced by factors such as pH, temperature, and interactions with media components.[3][4][5] For long-term experiments (e.g., > 24 hours), it is advisable to assess the stability of this compound in your specific medium. This can be done by incubating the compound in the medium at 37°C for different durations and then analyzing its concentration, for example, by HPLC. If significant degradation is observed, consider refreshing the medium with freshly diluted this compound during the experiment.
Q7: Are there any known off-target effects of this compound?
A7: There is currently no publicly available information from broad-panel screening (e.g., kinase panels) to definitively characterize the off-target profile of this compound. When using this compound in experimental systems other than HCV replication, it is important to consider the possibility of off-target effects. Researchers should carefully interpret their results and, if necessary, perform counter-screens or use orthogonal approaches to validate their findings.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | 1. Compound inactivity: The compound may have degraded due to improper storage or handling. 2. Suboptimal concentration: The concentrations used may be too low to elicit a response in your specific cell line. 3. Cell line insensitivity: The target (NS5B) may not be present or relevant in your cell line, or the cellular phenotype being measured is not affected by NS5B inhibition. 4. Compound instability: The compound may be degrading in the culture medium over the course of the experiment. | 1. Use a fresh aliquot of the this compound stock solution. Ensure proper storage at -20°C or -80°C. 2. Perform a wider dose-response experiment, extending to higher concentrations (e.g., up to 50 µM), while monitoring for cytotoxicity. 3. Confirm the relevance of the target in your experimental system. Consider using a positive control compound known to produce the expected effect. 4. Assess the stability of this compound in your culture medium over the experimental duration. Consider replenishing the compound with fresh medium for longer time points. |
| High background or inconsistent results | 1. Precipitation of the compound: Insoluble compound can interfere with assay readouts. 2. DMSO toxicity: The final concentration of DMSO may be too high for your cell line. 3. Cell plating inconsistency: Uneven cell seeding can lead to variability in results. | 1. Visually inspect the wells for any precipitate. Follow the troubleshooting steps for precipitation outlined in the FAQs. 2. Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your cell line. Ensure the final DMSO concentration is below this limit. 3. Ensure a single-cell suspension before plating and use appropriate techniques for even cell distribution. |
| Unexpected cytotoxicity | 1. Off-target effects: this compound may be hitting other cellular targets, leading to toxicity. 2. Compound precipitation: Precipitated compound can cause non-specific cytotoxicity. | 1. Since the off-target profile is not well-defined, consider if the observed cytotoxicity aligns with the intended mechanism. If not, be cautious in interpreting the data. 2. Ensure the compound is fully dissolved in the culture medium. |
Data Presentation
As specific cytotoxicity data for this compound in a variety of cell lines is not publicly available, a template for presenting such data is provided below. Researchers are encouraged to generate their own dose-response data to determine the IC50 (half-maximal inhibitory concentration) or CC50 (half-maximal cytotoxic concentration) in their cell line of interest.
Table 1: Hypothetical Cytotoxicity of this compound in Various Cell Lines after 72-hour exposure
| Cell Line | This compound IC50 (µM) |
| HCV Replicon Cells | Expected in low nM range |
| HepG2 (Hepatocellular Carcinoma) | To be determined experimentally |
| A549 (Lung Carcinoma) | To be determined experimentally |
| MCF-7 (Breast Carcinoma) | To be determined experimentally |
| HEK293 (Human Embryonic Kidney) | To be determined experimentally |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a 10 mM stock solution:
-
Bring the vial of powdered this compound to room temperature.
-
Add the appropriate volume of sterile, high-quality DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C may be necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare working solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to prepare fresh working solutions for each experiment.
-
Protocol 2: Cell Viability (MTT) Assay to Determine this compound Cytotoxicity
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve with this compound concentration on the x-axis and percent cell viability on the y-axis to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing potential off-target effects of GSK8175
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential off-target effects of GSK8175. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a second-generation, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2] It was specifically designed to have low in vivo clearance and broad-spectrum activity against HCV replicons.[1][2] Its chemical structure features a sulfonamide-N-benzoxaborole moiety, which contributes to its improved pharmacokinetic profile compared to earlier compounds.[1]
Q2: Are there any known off-target effects of this compound?
Direct evidence of specific off-target effects for this compound is not extensively documented in publicly available literature. However, based on its chemical class (benzoxaborole), there are potential off-target interactions that researchers should be aware of. One notable potential off-target is the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), an endonuclease involved in pre-mRNA processing.[3] Some benzoxaborole compounds have been shown to inhibit CPSF3, leading to transcription read-through.[3]
Additionally, a metabolite of a structurally related predecessor compound, HCV-796, was associated with liver toxicity in a Phase-2 study.[1] While this compound was designed to avoid the formation of this specific metabolite, monitoring for potential hepatotoxicity is a prudent measure during preclinical studies.[1]
Q3: What are the observable phenotypes of CPSF3 inhibition in cell culture?
Inhibition of CPSF3 can lead to a phenomenon known as "transcriptional read-through," where transcription continues beyond the normal termination site of a gene.[3] This can result in the downregulation of numerous constitutively expressed genes.[3] In cancer cell lines, some benzoxaboroles that inhibit CPSF3 have been shown to impede cell growth.[3] Researchers using this compound who observe unexpected changes in gene expression profiles or a general decrease in cell viability not attributable to its antiviral activity should consider investigating potential effects on pre-mRNA processing.
Q4: How can I assess if this compound is causing hepatotoxicity in my in vitro or in vivo models?
For in vitro studies, standard cytotoxicity assays using hepatic cell lines (e.g., HepG2, Huh7) can be employed. Key indicators of hepatotoxicity to measure include:
-
Cell Viability Assays: (e.g., MTT, MTS, or CellTiter-Glo®) to assess metabolic activity.
-
LDH Release Assay: To measure lactate dehydrogenase leakage, an indicator of cell membrane damage.
-
Caspase Activity Assays: To detect apoptosis (e.g., caspase-3/7 activity).
-
Measurement of Liver Enzyme Markers: In the supernatant of cell cultures, levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) can be quantified.
For in vivo studies, monitoring of animal health, body weight, and standard blood biochemistry panels for liver function (ALT, AST, alkaline phosphatase, bilirubin) are essential. Histopathological analysis of liver tissue at the end of the study can provide definitive evidence of liver damage.
Troubleshooting Guides
Issue 1: Unexpected Changes in Gene Expression or Widespread Cell Death
Potential Cause: Inhibition of pre-mRNA processing via off-target interaction with CPSF3.
Troubleshooting Steps:
-
RNA-Sequencing Analysis: Perform RNA-seq on cells treated with this compound and a vehicle control. Analyze the data specifically for evidence of transcriptional read-through. This would be characterized by an increase in RNA reads downstream of known transcription termination sites for multiple genes.
-
Quantitative PCR (qPCR): Validate the RNA-seq findings by designing qPCR primers that amplify regions downstream of the polyadenylation sites of several housekeeping genes. An increase in the amplification of these regions in this compound-treated cells would support the hypothesis of transcriptional read-through.
-
In Vitro Cleavage Assay: If purified CPSF3 is available, an in vitro cleavage assay can be performed in the presence of this compound to directly assess its inhibitory activity.
Issue 2: Observed Cytotoxicity in Hepatic Cell Lines or Elevated Liver Enzymes in Animal Models
Potential Cause: Off-target hepatotoxicity.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve for cytotoxicity in multiple hepatic cell lines to determine the concentration at which toxic effects are observed. Compare this to the EC50 for its antiviral activity to understand the therapeutic window.
-
Mechanism of Cell Death Analysis: Use assays for apoptosis (e.g., Annexin V/PI staining followed by flow cytometry) and necrosis to determine the mode of cell death induced by this compound in hepatic cells.
-
Metabolite Identification: If possible, perform metabolic profiling of this compound in liver microsomes or in vivo to identify any potentially toxic metabolites.
Data Presentation
Table 1: In Vitro Assays for Assessing Potential Off-Target Effects of this compound
| Potential Off-Target Effect | Assay | Cell Line/System | Key Parameter Measured | Expected Outcome if On-Target | Expected Outcome if Off-Target Effect is Present |
| CPSF3 Inhibition | RNA-Sequencing | Relevant host cell line | Transcriptional read-through | No significant increase in reads downstream of poly(A) sites. | Significant increase in RNA reads downstream of poly(A) sites for multiple genes. |
| qPCR | Relevant host cell line | Amplification of regions downstream of poly(A) sites | Low to no amplification. | Increased amplification. | |
| Hepatotoxicity | MTT/MTS Assay | HepG2, Huh7 | Cell Viability | Minimal change in viability at therapeutic concentrations. | Dose-dependent decrease in cell viability. |
| LDH Release Assay | HepG2, Huh7 | LDH in supernatant | Low levels of LDH release. | Increased LDH release. | |
| Caspase-3/7 Assay | HepG2, Huh7 | Caspase activity | No significant increase in caspase activity. | Increased caspase activity. |
Experimental Protocols
Protocol 1: RNA-Sequencing to Detect Transcriptional Read-Through
-
Cell Culture and Treatment: Plate the chosen cell line (e.g., Huh7) and allow cells to adhere overnight. Treat cells with this compound at 1x, 5x, and 10x the antiviral EC50, alongside a vehicle control (e.g., DMSO). Incubate for a relevant time period (e.g., 24-48 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen). Ensure high-quality RNA with a RIN > 8.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. It is crucial to use a method that includes poly(A) selection to enrich for mRNA.
-
Sequencing: Perform paired-end sequencing on a high-throughput platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Quantify gene expression levels.
-
Specifically analyze the read coverage downstream of annotated transcription termination sites. An increase in coverage in this region for this compound-treated samples compared to the control is indicative of transcriptional read-through.
-
Mandatory Visualizations
Caption: On-target mechanism of action of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design of N-Benzoxaborole Benzofuran this compound-Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer benzoxaboroles block pre-mRNA processing by directly inhibiting CPSF3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Metabolic Stability of GSK8175 Analogs
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the optimization of GSK8175 analogs. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on enhancing metabolic stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic liability of the parent compound series that led to the development of this compound?
A1: The initial lead compound, GSK5852, a potent non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, suffered from poor metabolic stability. The primary metabolic pathway was facile benzylic oxidation, which resulted in a short plasma half-life of approximately 5 hours in human volunteers. This rapid clearance necessitated the development of second-generation analogs, such as this compound, with improved metabolic profiles.[1][2]
Q2: How was the metabolic stability improved in the design of this compound?
A2: this compound, a sulfonamide-N-benzoxaborole analog, was designed to have low in vivo clearance by addressing the metabolic liability of benzylic oxidation observed in its predecessor, GSK5852.[1][2] The N-benzyl boronic acid moiety in GSK5852 was replaced with a more metabolically robust N-phenyl benzoxaborole scaffold. This structural modification eliminated the susceptible benzylic carbon, leading to a significant improvement in metabolic stability and a markedly longer plasma half-life of 60-63 hours in clinical studies.[2]
Q3: What are the standard in vitro assays to assess the metabolic stability of this compound analogs?
A3: The metabolic stability of new chemical entities is typically evaluated using a panel of in vitro assays. The most common systems include:
-
Liver Microsomes: These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, the major players in Phase I metabolism. Microsomal stability assays are high-throughput and cost-effective for initial screening.[3][4]
-
Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive and physiologically relevant model of liver metabolism.[5][6]
-
S9 Fraction: This is the supernatant fraction of a liver homogenate, containing both microsomal and cytosolic enzymes. It can be used to assess a broader range of metabolic reactions than microsomes alone.[7]
Q4: What is "metabolic switching," and how might it be relevant when modifying this compound analogs?
A4: Metabolic switching is a phenomenon where blocking one metabolic pathway leads to the emergence of a new primary metabolic route. As you modify this compound analogs to improve stability at one position, it is crucial to re-evaluate the overall metabolic profile of the new analog. A previously minor metabolic pathway could become the new primary route of clearance, potentially leading to the formation of unexpected or undesirable metabolites.
Troubleshooting Guides
Issue 1: High clearance of a new this compound analog in a liver microsome stability assay.
| Possible Cause | Troubleshooting Step |
| Metabolically Labile Site: The analog may possess a new "metabolic hotspot" that is susceptible to CYP-mediated oxidation. | 1. Metabolite Identification: Use LC-MS/MS to identify the major metabolites formed during the incubation. The mass shift from the parent compound can indicate the type of metabolic reaction (e.g., hydroxylation, dealkylation).2. Structural Modification: Based on the identified metabolic hotspot, rationally design new analogs with modifications at that site to block or slow down metabolism. Common strategies include introducing electron-withdrawing groups, steric hindrance, or replacing a labile hydrogen with a fluorine atom. |
| Poor Solubility: The compound may be precipitating out of the incubation buffer, leading to an artificially low concentration and an overestimation of clearance. | 1. Solubility Assessment: Determine the aqueous solubility of your compound under the assay conditions.2. Modify Assay Conditions: If solubility is an issue, consider reducing the compound concentration or increasing the percentage of co-solvent (e.g., DMSO) in the incubation, ensuring it remains below a level that inhibits enzyme activity (typically <1%). |
| Non-specific Binding: The compound may be binding extensively to the plasticware of the assay plate, reducing the concentration available for metabolism. | 1. Use Low-Binding Plates: Employ plates specifically designed to minimize non-specific binding.2. Include Control Incubations: Run control incubations without microsomes to assess the extent of compound loss due to factors other than metabolism. |
Issue 2: An analog is stable in microsomes but shows high clearance in hepatocyte assays.
| Possible Cause | Troubleshooting Step |
| Phase II Metabolism: The compound may be primarily cleared by Phase II conjugation reactions (e.g., glucuronidation, sulfation), which are not prominent in standard microsomal assays but are active in hepatocytes. The sulfonamide moiety could be a site for such reactions. | 1. Incubate with Cofactors: Perform microsomal stability assays supplemented with cofactors for Phase II enzymes (e.g., UDPGA for UGTs, PAPS for SULTs) to assess the contribution of these pathways.2. Metabolite Identification in Hepatocytes: Identify the major metabolites in the hepatocyte assay to confirm if they are conjugates. |
| Transporter-Mediated Uptake: Efficient uptake into hepatocytes by transporters can lead to higher intracellular concentrations and thus faster metabolism, a phenomenon not captured in microsomal assays. | 1. Use Transporter Inhibitors: Conduct hepatocyte assays in the presence of known uptake transporter inhibitors to see if clearance is reduced.2. Assess Transporter Interactions: Screen the compound for its interaction with relevant hepatic uptake transporters. |
Issue 3: Inconsistent metabolic stability data between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Biological Reagents: Different batches of liver microsomes or hepatocytes can have varying levels of enzymatic activity. | 1. Quality Control: Use a set of standard compounds with known metabolic profiles to qualify each new batch of reagents.2. Consistent Sourcing: Whenever possible, use reagents from the same vendor and lot for a series of comparative experiments. |
| Cofactor Degradation: The NADPH cofactor required for CYP activity is unstable at 37°C. | 1. Use a Regenerating System: Employ an NADPH-regenerating system in your incubations to maintain a constant supply of the cofactor.2. Fresh Preparations: Prepare cofactor solutions fresh for each experiment and keep them on ice. |
| Assay Protocol Deviations: Minor variations in incubation times, temperatures, or quenching procedures can lead to variability. | 1. Standardized Protocols: Adhere strictly to a well-defined and validated standard operating procedure (SOP).2. Automation: Utilize automated liquid handling systems to minimize human error and ensure consistency. |
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of GSK5852 and Selected Analogs in Rats
| Compound | Structure | Rat IV CL (mL/min/kg) | Rat Oral Bioavailability (%) |
| GSK5852 (1) | N-benzyl boronic acid | 25 | 21 |
| Analog 31 | Heteroaryl | 8.8 | 39 |
| Analog 33 | Heteroaryl | 8.0 | 45 |
| Analog 47 | N-phenyl boronic acid | 7.9 | 36 |
| This compound (49) | N-phenyl benzoxaborole | 7.2 | 53 |
Data sourced from Chong et al., J. Med. Chem. 2019, 62, 7, 3254–3267.[1]
Experimental Protocols
Protocol 1: Rat Liver Microsomal Stability Assay
This protocol outlines a general procedure for assessing the metabolic stability of this compound analogs in rat liver microsomes.
1. Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Pooled rat liver microsomes (e.g., from a commercial vendor)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
2. Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).
-
In a 96-well plate, add the rat liver microsomes (final concentration typically 0.5 mg/mL) and the test compound.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold quenching solution.
-
Include control wells:
-
No NADPH: To assess non-CYP-mediated degradation.
-
No microsomes: To assess chemical instability.
-
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
3. Data Analysis:
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).
Mandatory Visualizations
HCV Replication Cycle and Inhibition by this compound
Caption: Overview of the HCV replication cycle and the inhibitory action of this compound analogs on the NS5B polymerase.
Experimental Workflow for Microsomal Stability Assay
Caption: A step-by-step workflow for conducting an in vitro microsomal metabolic stability assay.
Logical Relationship for Troubleshooting Discrepancies
Caption: A decision tree for troubleshooting discrepancies between microsomal and hepatocyte stability data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design of N-Benzoxaborole Benzofuran this compound-Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mttlab.eu [mttlab.eu]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: GSK8175 in HCV Replicon Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GSK8175 in Hepatitis C Virus (HCV) replicon systems. The information is tailored for scientists in the fields of virology and drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in HCV?
A1: this compound (also known as GSK2878175) is a potent, pan-genotypic non-nucleoside inhibitor (NNI) of the HCV nonstructural protein 5B (NS5B). NS5B is an RNA-dependent RNA polymerase essential for the replication of the viral genome. This compound binds to an allosteric site on the NS5B polymerase, inducing a conformational change that inhibits its enzymatic activity and thereby blocks HCV RNA synthesis. As a sulfonamide-N-benzoxaborole analog, its unique structure, particularly the boronic acid moiety, is critical for its potent antiviral effect. The removal of the boronic acid can result in a greater than 100-fold decrease in antiviral activity.
Q2: Which HCV genotypes is this compound active against?
A2: this compound has demonstrated pan-genotypic activity, meaning it is effective against multiple HCV genotypes. Clinical studies have shown significant reductions in HCV RNA for genotypes 1a, 1b, 2, and 3.[1] In vitro data for a closely related precursor compound also shows activity against genotypes 1a and 1b.
Q3: What is a typical starting concentration for this compound in a replicon assay?
A3: Based on the available in vitro data for related compounds, a starting concentration in the low nanomolar range (e.g., 1-10 nM) with subsequent serial dilutions is a reasonable starting point for determining the EC50 value in your specific replicon system. The optimal concentration range may vary depending on the HCV genotype, replicon construct, and cell line used.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to use anhydrous, high-purity DMSO to ensure maximum solubility. For storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light. When diluting the stock solution into cell culture medium, add it dropwise while gently vortexing the medium to prevent precipitation. Ensure the final DMSO concentration in your assay is consistent across all wells and is at a level that does not affect cell viability or replicon activity (typically ≤0.5%).
Troubleshooting Guide
Problem 1: Lower than Expected Potency (High EC50 Value)
If you observe a higher than expected EC50 value for this compound in your HCV replicon assay, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| HCV Genotype/Subtype Variation | Different HCV genotypes and subtypes can exhibit varying susceptibility to antiviral compounds. Confirm the genotype of your replicon. While this compound is pan-genotypic, minor variations in potency are expected. |
| Presence of Resistance-Associated Substitutions (RASs) | Pre-existing mutations in the NS5B region of your replicon can confer resistance. The C316N/Y polymorphism is a known RAS for some NS5B inhibitors. Sequence the NS5B region of your replicon to check for RASs. |
| Compound Integrity and Concentration | Ensure the this compound compound has been stored correctly and that the stock solution concentration is accurate. Prepare fresh dilutions for each experiment. Consider verifying the concentration and purity of your compound stock. |
| Cell Culture Conditions | Use a consistent and low passage number for your replicon cell line. Ensure cells are healthy and seeded at an optimal density. Over-confluent or stressed cells can show altered drug sensitivity. |
| Assay Parameters | Optimize incubation time and reagent concentrations. Ensure that the signal-to-background ratio in your assay (e.g., luciferase activity) is robust. |
Anticipated In Vitro Activity of a this compound Precursor Against Resistant Mutants
The following table provides expected EC50 values for a closely related precursor of this compound against specific HCV replicon mutants. This can serve as a reference for troubleshooting potency issues related to these specific resistance mutations.
| HCV Genotype | NS5B Mutation | Expected EC50 (nM) |
| Genotype 1b | C316N | 5.0 |
| Genotype 1a | C316Y | 24 |
Data derived from a closely related (S)-isomer precursor to this compound.
Problem 2: High Variability Between Replicate Wells
High variability can obscure the true effect of the compound. Use the following checklist to minimize variability.
Caption: Troubleshooting high experimental variability.
Problem 3: No Inhibition of HCV Replicon Activity
If this compound shows no activity in your assay, a systematic check of your experimental setup is necessary.
Caption: Workflow for troubleshooting a lack of inhibition.
Experimental Protocols
Protocol 1: HCV Replicon Luciferase Assay
This protocol outlines a standard method for determining the EC50 of this compound using a luciferase-based HCV replicon system.
-
Cell Seeding:
-
Culture HCV replicon-containing Huh-7 cells (or a similar human hepatoma cell line) under standard conditions.
-
Trypsinize and resuspend the cells in fresh medium to a concentration that will result in 50-70% confluency at the end of the assay.
-
Seed the cells into 96-well opaque plates suitable for luminescence readings.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in DMSO. A common starting concentration is 10 µM, with 3-fold serial dilutions.
-
Dilute the this compound serial dilutions into pre-warmed cell culture medium to the final desired concentrations. The final DMSO concentration should be constant across all wells (e.g., 0.5%).
-
Include a vehicle control (medium with the same final DMSO concentration) and a positive control (another known HCV inhibitor).
-
Remove the seeding medium from the cells and add the medium containing the different compound concentrations.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48 to 72 hours.
-
-
Luciferase Assay:
-
After incubation, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Remove the culture medium and lyse the cells according to the manufacturer's instructions for your chosen luciferase assay system (e.g., Bright-Glo™, Steady-Glo®).
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase signal for each well to the average of the vehicle-treated control wells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
Protocol 2: RT-qPCR for HCV RNA Quantification
This protocol is for quantifying HCV RNA levels to confirm the antiviral effect of this compound.
-
Cell Treatment and RNA Extraction:
-
Seed and treat replicon cells with this compound as described in Protocol 1.
-
After the 48-72 hour incubation, wash the cells with PBS and lyse them directly in the well.
-
Extract total RNA using a commercial RNA extraction kit following the manufacturer's protocol.
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from a standardized amount of total RNA (e.g., 100-500 ng) using a reverse transcriptase and a specific primer for the HCV 5' UTR or random hexamers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing a DNA polymerase, forward and reverse primers specific for the HCV 5' UTR, a fluorescent probe, and the cDNA template.
-
Prepare a parallel reaction for a housekeeping gene (e.g., GAPDH) for normalization.
-
Run the qPCR on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the HCV target and the housekeeping gene.
-
Calculate the relative HCV RNA levels using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.
-
Signaling Pathways and Workflows
Mechanism of Action of this compound
The following diagram illustrates the mechanism of action of this compound within the HCV replication cycle.
Caption: Inhibition of HCV RNA replication by this compound.
References
Technical Support Center: Managing HCV Resistance to GSK8175
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and resources for researchers encountering Hepatitis C Virus (HCV) mutations resistant to the non-nucleoside NS5B polymerase inhibitor, GSK8175 (also known as GSK2878175).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, pan-genotypic, non-nucleoside inhibitor that targets the palm domain of the HCV NS5B RNA-dependent RNA polymerase.[1] By binding to this allosteric site, it disrupts the enzyme's function and inhibits viral RNA replication.[1]
Q2: What are the known resistance mutations to this compound?
A2: The primary resistance-associated substitution (RAS) identified for this compound is the C316Y mutation in the NS5B polymerase. This mutation has been shown to reduce the susceptibility of HCV to this compound in in-vitro studies and has been detected in patients who have experienced virologic relapse.
Q3: How does the C316Y mutation confer resistance to this compound?
A3: The C316Y substitution is located in the palm domain of the NS5B polymerase, the binding site of this compound. This amino acid change likely alters the conformation of the binding pocket, reducing the affinity of this compound for its target and thereby diminishing its inhibitory effect.
Q4: Can HCV variants with the C316Y mutation exist in treatment-naïve patients?
A4: While it is possible for resistance-associated substitutions to exist at a low frequency in treatment-naïve individuals, the C316Y mutation is more commonly selected for under the pressure of treatment with this compound or similar inhibitors.
Data Presentation
Table 1: In Vitro Activity of this compound Against Wild-Type and Resistant HCV Genotypes
| HCV Genotype/Mutant | EC50 (nM) | Fold Change in EC50 vs. Wild-Type | Reference |
| Genotype 1a (Wild-Type) | Data not publicly available | - | |
| Genotype 1b (Wild-Type) | Data not publicly available | - | |
| Genotype 2a (Wild-Type) | Data not publicly available | - | |
| Genotype 3a (Wild-Type) | Data not publicly available | - | |
| Genotype 1b (C316Y Mutant) | Reduced Susceptibility | Data not publicly available |
Note: While the C316Y mutation is known to reduce susceptibility to this compound, specific EC50 and fold-change values are not currently available in the public domain.
Troubleshooting Guides
Issue 1: Unexpectedly high EC50 values for this compound in a wild-type HCV replicon assay.
-
Possible Cause 1: Pre-existing resistance mutations in the replicon cell line.
-
Solution: Sequence the NS5B region of your wild-type replicon to confirm the absence of known resistance mutations, including C316Y.
-
-
Possible Cause 2: Issues with the this compound compound.
-
Solution: Verify the concentration and purity of your this compound stock. Use a fresh dilution for each experiment.
-
-
Possible Cause 3: Suboptimal assay conditions.
-
Solution: Ensure that the cell density, incubation time, and other assay parameters are optimized and consistent. Include a known control compound with a well-characterized EC50 to validate your assay.
-
Issue 2: No resistant colonies emerge after prolonged selection with this compound.
-
Possible Cause 1: The starting concentration of this compound is too high.
-
Solution: Begin the selection with a lower concentration of this compound (e.g., 2-5 times the EC50) and gradually increase the concentration as colonies begin to appear.
-
-
Possible Cause 2: The replicon has a high genetic barrier to resistance.
-
Solution: Continue the selection for an extended period (e.g., several weeks to months) to allow for the accumulation of mutations.
-
-
Possible Cause 3: The resistant mutants have low fitness.
-
Solution: Ensure optimal cell culture conditions to support the growth of less fit replicons.
-
Issue 3: Identification of novel mutations in this compound-resistant replicons.
-
Possible Cause 1: The novel mutation is responsible for resistance.
-
Solution: Use site-directed mutagenesis to introduce the mutation into a wild-type replicon and perform a phenotypic assay to confirm its effect on this compound susceptibility.
-
-
Possible Cause 2: The mutation is a compensatory mutation that improves the fitness of a primary resistance mutation.
-
Solution: Analyze the replication capacity of the mutant replicon in the absence of this compound to assess its fitness relative to the wild-type.
-
-
Possible Cause 3: The mutation is a random, non-selected mutation.
-
Solution: Sequence multiple independent resistant clones to see if the mutation is consistently present.
-
Experimental Protocols
Protocol 1: In Vitro Selection of this compound-Resistant HCV Replicons
-
Cell Culture: Maintain Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 to maintain the replicon.
-
Dose-Response Determination: Determine the 50% effective concentration (EC50) of this compound in your replicon system using a luciferase assay or qRT-PCR.
-
Resistance Selection:
-
Plate the replicon cells at a low density in media containing G418.
-
Add this compound at a concentration of 2-5 times the EC50.
-
Incubate the cells, replacing the media with fresh media containing this compound every 3-4 days.
-
Monitor the plates for the emergence of resistant colonies over 3-4 weeks.
-
-
Isolation of Resistant Clones:
-
Once colonies are visible, isolate individual colonies using cloning cylinders.
-
Expand each clonal population in the presence of the selection concentration of this compound.
-
-
Genotypic Analysis:
-
Extract total RNA from the resistant cell clones.
-
Perform RT-PCR to amplify the NS5B coding region.
-
Sequence the amplified NS5B fragment and compare the sequence to the wild-type replicon to identify mutations.
-
Protocol 2: Phenotypic Characterization of Potential this compound Resistance Mutations
-
Site-Directed Mutagenesis:
-
Design primers to introduce the desired mutation (e.g., C316Y) into a wild-type HCV replicon plasmid.
-
Perform PCR-based site-directed mutagenesis.
-
Treat the PCR product with DpnI to digest the parental methylated DNA.
-
Transform the mutated plasmid into competent E. coli and select for colonies.
-
Isolate the plasmid DNA and confirm the presence of the mutation by sequencing.
-
-
In Vitro Transcription and Electroporation:
-
Linearize the wild-type and mutant replicon plasmids.
-
Perform in vitro transcription to generate replicon RNA.
-
Electroporate the RNA into Huh-7 cells.
-
-
EC50 Determination:
-
Plate the electroporated cells in 96-well plates.
-
Add serial dilutions of this compound.
-
After 72 hours, measure the replicon replication (e.g., by luciferase activity or qRT-PCR).
-
Calculate the EC50 values for the wild-type and mutant replicons and determine the fold-change in resistance.
-
Visualizations
Caption: HCV Replication Cycle and Mechanism of Action of this compound.
Caption: Experimental workflow for identifying and characterizing this compound resistance.
Caption: Troubleshooting decision tree for low this compound efficacy in vitro.
References
GSK8175 Synthesis Optimization: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of GSK8175. Our aim is to help you optimize your synthesis yield by addressing common challenges and providing detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the older, linear synthesis of this compound?
The previous 13-step linear synthesis of this compound presented several significant challenges that impacted the overall yield and efficiency.[1] Key issues included:
-
A multi-day SNAr arylation of a secondary sulfonamide which was slow and inefficient.
-
The use of the carcinogenic reagent chloromethyl methyl ether for installing a protecting group late in the synthesis.
-
An unreliable Palladium-catalyzed Miyaura borylation as the penultimate step, which often resulted in low yields.[1]
-
Multiple functional group interconversions after the main carbon skeleton was assembled.[1]
Q2: How does the newer, convergent synthesis improve upon the previous route?
The newer, eight-stage convergent synthesis offers substantial improvements, doubling the overall yield from 10% to 20%.[1] The key advancements include:
-
Replacement of the problematic SNAr arylation with a more efficient Chan-Lam coupling.[1]
-
An optimized Palladium catalyst system for the penultimate borylation step, which is more reliable and higher-yielding.[1]
-
A reduction in the total number of steps from thirteen to eight, leading to a more streamlined and efficient process.[1]
Q3: What are the key reactions in the optimized synthesis of this compound?
The optimized synthesis hinges on two critical transition metal-catalyzed reactions:
-
Chan-Lam Coupling: This reaction forms the C-N bond between a halogenated aryl pinacol boronate ester and an aryl methanesulfonamide.[1]
-
Miyaura Borylation: An improved Palladium-catalyzed borylation is used as the penultimate step to introduce the boron-containing moiety.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on the key optimization steps.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the Chan-Lam coupling step. | - Incomplete reaction. - Catalyst deactivation. - Poor quality of starting materials. | - Ensure the use of a cationic Cu(I) precatalyst, which can be generated in situ with KPF6 as a halide abstractor.[1] - Verify the purity of the halogenated aryl pinacol boronate ester and aryl methanesulfonamide. - Monitor the reaction progress by an appropriate analytical technique (e.g., HPLC, LC-MS) to determine the optimal reaction time. |
| Unreliable and low-yielding Miyaura borylation. | - Suboptimal catalyst system. - Mass-transfer rate limitations. - Inefficient base. | - Utilize the optimized Pd catalyst system with PCyPh2 as the ligand.[1] - Replace the standard KOAc base with a K2CO3/pivalic acid system to overcome mass-transfer limitations and improve performance.[1] |
| Formation of impurities during the synthesis. | - Side reactions due to reactive intermediates. - Cross-coupling of starting materials. - Incomplete conversion of intermediates. | - Carefully control reaction conditions (temperature, stoichiometry). - Employ high-purity solvents and reagents. - Utilize appropriate purification techniques at each step, such as column chromatography. |
| Difficulty in monitoring reaction progress. | - Lack of a suitable analytical method. | - Develop and validate an HPLC or LC-MS method to track the consumption of starting materials and the formation of the desired product.[2][3] |
Quantitative Data Summary
The following table summarizes the key quantitative improvements of the new convergent synthesis over the older linear route for this compound.
| Parameter | Older Linear Synthesis | New Convergent Synthesis | Reference |
| Number of Steps | 13 | 8 | [1] |
| Overall Yield | 10% | 20% | [1] |
Experimental Protocols
Key Experiment: Optimized Chan-Lam Coupling
This protocol describes the copper-catalyzed N-arylation of an aryl methanesulfonamide.
Materials:
-
Halogenated aryl pinacol boronate ester
-
Aryl methanesulfonamide
-
Cu(I) precatalyst
-
Potassium hexafluorophosphate (KPF6)
-
Appropriate solvent (e.g., dioxane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the halogenated aryl pinacol boronate ester, aryl methanesulfonamide, Cu(I) precatalyst, and KPF6.
-
Add the anhydrous solvent and stir the mixture at the optimized temperature.
-
Monitor the reaction progress by HPLC or LC-MS until the starting materials are consumed.
-
Upon completion, cool the reaction to room temperature and quench with an appropriate aqueous solution.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-aryl sulfonamide.
Key Experiment: Improved Miyaura Borylation
This protocol details the palladium-catalyzed borylation using an optimized catalyst system.
Materials:
-
Aryl halide intermediate
-
Bis(pinacolato)diboron
-
Palladium catalyst (e.g., Pd(OAc)2)
-
PCyPh2 (Cyclohexyl(diphenyl)phosphine) ligand
-
Potassium carbonate (K2CO3)
-
Pivalic acid
-
Anhydrous solvent (e.g., dioxane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine the aryl halide intermediate, bis(pinacolato)diboron, palladium catalyst, and PCyPh2 ligand.
-
Add the anhydrous solvent, followed by K2CO3 and pivalic acid.
-
Heat the reaction mixture to the optimized temperature and stir until the reaction is complete, as monitored by HPLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired boronate ester.
Visualizations
Caption: Comparison of old and new this compound synthesis workflows.
Caption: Decision tree for troubleshooting Miyaura borylation.
References
- 1. Convergent Synthesis of the NS5B Inhibitor this compound Enabled by Transition Metal Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing In Vitro Cytotoxicity of GSK8175
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the in vitro cytotoxicity of GSK8175. The following information is designed to help users navigate common challenges and optimize their experimental outcomes.
Frequently Asked questions (FAQs)
Q1: My initial experiments show significant cytotoxicity with this compound even at concentrations close to its effective antiviral activity. What are the first steps to troubleshoot this?
A1: High initial cytotoxicity can be due to several factors. First, confirm the purity of your this compound stock, as impurities can contribute to toxicity. Second, carefully evaluate the solvent used to dissolve the compound. The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be non-toxic to your specific cell line; always include a vehicle control in your experiments to assess solvent toxicity. Lastly, consider your cell seeding density. Cells at a lower density can be more sensitive to cytotoxic effects.
Q2: I am observing different levels of cytotoxicity with this compound when using different assay methods (e.g., MTT vs. LDH release). Why is this, and which result is more reliable?
A2: Discrepancies between cytotoxicity assays are common as they measure different cellular endpoints. The MTT assay measures metabolic activity, which is an indicator of cell viability but can sometimes be confounded by compounds that affect cellular metabolism without directly causing cell death. The Lactate Dehydrogenase (LDH) release assay, on the other hand, measures the loss of plasma membrane integrity, which is a more direct marker of cytotoxicity. The choice of assay should be guided by your experimental question. For a more comprehensive understanding, it is often recommended to use multiple assays that measure different aspects of cell health.
Q3: How can I determine the optimal concentration range and incubation time for this compound to minimize cytotoxicity while maintaining its antiviral efficacy?
A3: To determine the optimal parameters, a time-course and dose-response experiment is recommended. For initial screening, consider testing a range of incubation times, such as 24, 48, and 72 hours.[1] The effective concentration (EC50) of this compound in HCV replicon systems is in the low micromolar range. Therefore, a dose-response for cytotoxicity should cover a range from sub-micromolar to high micromolar concentrations. This will allow you to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50), which is a measure of the compound's therapeutic window.
Q4: this compound is a benzoxaborole. Are there any known class-specific effects that might contribute to cytotoxicity?
A4: Benzoxaboroles are known to interact with various biological targets, primarily through the formation of reversible covalent bonds with serine and threonine residues in enzymes. While this compound is designed to be a specific inhibitor of HCV NS5B polymerase, off-target inhibition of other enzymes could potentially lead to cytotoxicity. Some benzoxaboroles have been shown to induce apoptosis and cell cycle arrest in cancer cell lines.[2] Understanding these potential off-target effects can help in interpreting cytotoxicity data.
Q5: What are the best practices for preparing and storing this compound to maintain its stability and minimize the formation of potentially toxic degradation products?
A5: For in vitro studies, this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO).[2] Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in pre-warmed cell culture medium and vortex thoroughly to ensure complete dissolution.
Troubleshooting Guides
Guide 1: High Background Signal in Cytotoxicity Assays
| Possible Cause | Troubleshooting Step |
| Compound Interference | Some compounds can directly react with the assay reagents. Run a control plate with the compound in cell-free medium to check for direct reactivity. If interference is observed, consider switching to a different assay (e.g., from a colorimetric to a luminescent assay). |
| Solvent Effects | High concentrations of solvents like DMSO can be toxic to cells and contribute to background signal. Ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells. Always include a vehicle control.[2] |
| Contamination | Microbial contamination can interfere with assay readings. Regularly check cell cultures for contamination and practice good aseptic technique. |
| Incomplete Reagent Solubilization | Ensure all assay reagents, especially formazan crystals in MTT assays, are completely dissolved before reading the plate. Incomplete solubilization can lead to artificially high and variable readings. |
Guide 2: Inconsistent or Non-Reproducible Cytotoxicity Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Gently swirl the cell suspension between pipetting to prevent settling. Avoid using the outer wells of the plate, which are prone to evaporation ("edge effects"). |
| Variability in Incubation Time | Use a consistent incubation time for all experiments. For longer time points, be mindful of cell confluence, as overgrowth can affect viability. |
| Compound Precipitation | This compound may precipitate at higher concentrations in aqueous media. Visually inspect the wells for any precipitate. If precipitation is observed, consider using a lower concentration range or a different formulation with solubilizing agents. |
| Pipetting Errors | Use calibrated pipettes and consistent pipetting techniques to ensure accurate delivery of cells, compound, and reagents. |
Data Presentation
Cytotoxicity of Benzoxaborole Derivatives and HCV NS5B Inhibitors in Various Cell Lines
| Compound Class | Compound Example | Cell Line | Assay | CC50 (µM) | Reference |
| Benzoxaborole | 2-Fluoro-6-formylphenylboronic acid | A2780 (Ovarian Cancer) | SRB/MTT | Low micromolar | [2] |
| Benzoxaborole | 3-Morpholino-5-fluorobenzoxaborole | A2780 (Ovarian Cancer) | SRB/MTT | Low micromolar | [2] |
| HCV NS5B Inhibitor | Thiobarbituric acid derivative (G05) | Huh-7 | MTT | 77 | [3] |
| HCV NS5B Inhibitor | 1,5-Benzodiazepine derivative | Huh-7 | N/A | >100 | [4] |
| HCV NS5B Inhibitor | S-Trityl-L-Cysteine derivative | Huh-7/Rep-Feo1b | N/A | >100 | [5] |
Note: Specific CC50 values for this compound are not publicly available. The data presented here for related compounds can be used as a reference for designing experiments.
Experimental Protocols
MTT Cytotoxicity Assay
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.
LDH Release Cytotoxicity Assay
The LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[7]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
Neutral Red Uptake Cytotoxicity Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[8]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Neutral Red Incubation: After the treatment period, remove the culture medium and add medium containing a pre-determined concentration of neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.
-
Washing: Remove the neutral red-containing medium and wash the cells with a wash buffer (e.g., PBS).
-
Dye Extraction: Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well and shake for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the untreated control.
Mandatory Visualizations
Signaling Pathways
Drug-induced cytotoxicity often involves the activation of apoptosis, or programmed cell death. The two main apoptosis pathways are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, which are proteases that dismantle the cell.
Caption: The extrinsic apoptosis pathway is initiated by the binding of death ligands to their receptors.
Caption: The intrinsic apoptosis pathway is triggered by cellular stress and mitochondrial dysfunction.
Experimental Workflow
Caption: A general workflow for assessing the in vitro cytotoxicity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. gap-27.com [gap-27.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. qualitybiological.com [qualitybiological.com]
Navigating the Clinical Development of Novel HCV Inhibitors: A GSK8175 Case Study
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with insights into the challenges and solutions encountered during the clinical development of GSK8175, a potent second-generation N-benzoxaborole benzofuran inhibitor of the hepatitis C virus (HCV) NS5B polymerase. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work with similar compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing rapid in vivo clearance and a short plasma half-life with our N-benzyl boronic acid-containing compound. What could be the underlying issue and how can we address it?
A: Rapid clearance of N-benzyl boronic acid derivatives is often attributed to facile benzylic oxidation.[1][2] This metabolic instability leads to a short plasma half-life, which can hinder the maintenance of therapeutic drug concentrations.
Troubleshooting Guide:
-
Metabolite Identification: The primary step is to identify the major metabolites in plasma samples from human volunteers or preclinical animal models. In the case of the this compound predecessor, GSK5852, a major circulating metabolite with a long half-life was identified, which raised safety concerns.[2]
-
Structural Modification to Block Metabolism: To address this, consider structural modifications that eliminate the site of metabolic vulnerability. The development of this compound involved replacing the metabolically labile N-benzyl boronic acid with a sulfonamide-N-benzoxaborole moiety.[1][2] This change successfully reduced in vivo clearance across preclinical species.[2]
Q2: Our lead compound is generating a long-lived metabolite that raises potential toxicity concerns. What is a prudent strategy to mitigate this risk?
A: The formation of long-lived metabolites is a significant safety concern in drug development, as it can lead to unexpected toxicity. The predecessor to this compound, GSK5852, produced a metabolite that was a known human metabolite of another clinical compound associated with liver toxicity.[2]
Troubleshooting Guide:
-
Proactive Metabolite Profiling: Conduct thorough metabolite profiling early in development to identify potentially harmful metabolites.
-
Structure-Activity Relationship (SAR) Studies: The key is to design a backup compound that avoids the formation of the problematic metabolite while retaining the desired biological activity. The design of this compound was specifically aimed at preventing the formation of the problematic metabolite associated with its predecessor.[2]
Q3: How can we improve the pharmacokinetic (PK) profile of our antiviral compound to achieve a lower efficacious dose?
A: An improved pharmacokinetic profile, particularly a longer half-life, is crucial for reducing the dosing frequency and the overall therapeutic dose, which can, in turn, minimize potential side effects.
Troubleshooting Guide:
-
Targeted Metabolic Stabilization: As demonstrated with this compound, addressing the primary route of metabolic clearance is key. By reducing benzylic oxidation, the half-life of this compound was significantly extended to 60-63 hours in clinical studies, a substantial improvement over the 5-hour half-life of its predecessor.[1][2]
-
Preclinical Species Comparison: Evaluate the compound's clearance in multiple preclinical species (e.g., mouse, rat, dog, monkey) to better predict human pharmacokinetics. This compound showed low in vivo clearance across all tested preclinical species.[2]
Q4: We are concerned about the potential for resistance to our NS5B inhibitor. How can we assess and address this?
A: Resistance is a common challenge for antiviral drugs. It is essential to characterize the activity of new drug candidates against clinically relevant viral variants.
Troubleshooting Guide:
-
In Vitro Resistance Profiling: Test the compound against viral replicons containing known resistance-conferring mutations. A key objective for this compound was to maintain antiviral activity against clinically relevant NS5B C316N/Y polymorphs.[2]
-
Structural Biology Insights: Obtaining a co-crystal structure of the inhibitor bound to its target can provide valuable insights into the binding mechanism and help in designing compounds that are less susceptible to resistance. An X-ray co-crystal structure of this compound with the NS5B protein revealed unique interactions that contribute to its potent activity.[1][2]
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters that highlight the improvements of this compound over its predecessor, GSK5852.
| Parameter | GSK5852 (Predecessor) | This compound | Rationale for Improvement |
| Human Plasma Half-life | 5 hours[1][2] | 60-63 hours[1][2] | Reduced benzylic oxidation leading to lower clearance.[1][2] |
| Major Circulating Metabolite Half-life | 45 hours[2] | Not formed[2] | Elimination of the metabolic pathway responsible for its formation.[2] |
| Preclinical In Vivo Clearance | High | Low across all species tested[2] | Increased metabolic stability due to the N-benzoxaborole sulfonamide structure.[1][2] |
| Predicted Human Dose | High (not specified) | <100 mg/day[2] | Improved pharmacokinetics and potency.[2] |
Experimental Protocols
General Methodology for In Vitro HCV Replicon Assay:
To assess the antiviral activity of compounds like this compound, a stable HCV replicon system is utilized.
-
Cell Culture: Stably transfected human hepatoma cells (e.g., Huh-7) containing a subgenomic HCV replicon are cultured in appropriate media.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
RNA Extraction: Total cellular RNA is extracted from the treated cells.
-
qRT-PCR: The level of HCV RNA is quantified using a quantitative reverse transcription-polymerase chain reaction (qRT-PCR) assay.
-
Data Analysis: The concentration of the compound that inhibits HCV RNA replication by 50% (EC50) is calculated.
Visualizations
Caption: Logical workflow of this compound development.
Caption: Inhibition of HCV replication by this compound.
References
Technical Support Center: Enhancing the Oral Bioavailability of GSK8175
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of GSK8175. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound that might influence its oral bioavailability?
A1: this compound is a sulfonamide-N-benzoxaborole analog designed for improved metabolic stability compared to its predecessor.[1][2] Key properties influencing its oral bioavailability include its molecular structure, which was optimized to reduce clearance, and its pKa of 5.4, which affects its solubility at physiological pH.[1] While designed for low clearance, its bioavailability can still be influenced by formulation-dependent factors.[1][3]
Q2: My in vivo experiments show lower than expected oral bioavailability for this compound. What are the potential causes?
A2: Lower than expected oral bioavailability of this compound can stem from several factors:
-
Poor Dissolution: The drug may not be dissolving completely or quickly enough in the gastrointestinal fluids. This can be due to the formulation, particle size, or interactions with gastrointestinal contents.[4][5]
-
Low Permeability: The drug may have difficulty crossing the intestinal epithelium.[6][7]
-
Pre-systemic Metabolism: Although designed to be metabolically stable, some degree of first-pass metabolism in the gut wall or liver can still occur.[6][8]
-
Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.[9]
-
Experimental Variability: Factors such as animal species, diet, and stress levels can introduce variability in pharmacokinetic studies.[10]
Q3: What general strategies can be employed to enhance the oral bioavailability of this compound?
A3: Several formulation strategies can be explored to improve the oral bioavailability of this compound:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area for dissolution.[11]
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer can improve its solubility and dissolution rate.[12]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.[5][11]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[4][11]
-
Use of Permeation Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium.[6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between subjects. | Inconsistent dissolution of the formulation. | 1. Assess the in vitro dissolution profile of your formulation under different pH conditions (e.g., simulated gastric and intestinal fluids). 2. Consider formulation strategies that provide more consistent dissolution, such as solid dispersions or lipid-based formulations.[10] |
| Low oral bioavailability despite good aqueous solubility of the formulation. | Poor membrane permeability or significant efflux. | 1. Conduct a Caco-2 permeability assay to assess the intrinsic permeability of this compound and determine if it is a P-gp substrate. 2. If efflux is confirmed, consider co-administration with a known P-gp inhibitor in your preclinical model.[13] |
| Significant difference between in vitro dissolution and in vivo performance. | The in vitro test conditions do not reflect the in vivo environment. | 1. Utilize biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the fed and fasted states of the small intestine. 2. Evaluate the impact of food on the bioavailability of your formulation in vivo.[10] |
| Precipitation of the drug in the gastrointestinal tract upon dilution. | Supersaturation of the drug from an enabling formulation followed by precipitation. | 1. Incorporate precipitation inhibitors (e.g., HPMC, PVP) into your formulation. 2. Perform in vitro supersaturation and precipitation assays to screen for effective inhibitors. |
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC-AS) in a common volatile solvent (e.g., methanol, acetone) at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50 °C).
-
Drying: Further dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried solid dispersion to obtain a fine powder and pass it through a sieve of a specific mesh size.
-
Characterization: Characterize the solid dispersion for its amorphous nature (using techniques like XRD and DSC) and perform in vitro dissolution studies.
Protocol 2: In Vitro Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated and confluent monolayer.
-
Monolayer Integrity Test: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Permeability Study:
-
Apical to Basolateral (A-B): Add this compound solution (in transport buffer, e.g., HBSS) to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
Basolateral to Apical (B-A): Add this compound solution to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh buffer.
-
Quantification: Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.
Visualizations
Caption: A typical experimental workflow for enhancing oral bioavailability.
Caption: A troubleshooting decision tree for low oral bioavailability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design of N-Benzoxaborole Benzofuran this compound-Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. asianpharmtech.com [asianpharmtech.com]
- 6. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of HCV NS5B Polymerase Inhibitors: GSK8175 vs. GSK5852
A detailed guide for researchers and drug development professionals on the comparative analysis of two non-nucleoside inhibitors of the hepatitis C virus NS5B polymerase, GSK5852 and its successor, GSK8175.
This guide provides a comprehensive comparison of the efficacy, pharmacokinetics, and mechanism of action of two notable hepatitis C virus (HCV) non-structural protein 5B (NS5B) polymerase inhibitors: GSK5852 and the second-generation compound, this compound. The development of this compound was initiated to address the pharmacokinetic limitations of GSK5852, leading to a compound with significantly improved clinical potential. Experimental data and methodologies are presented to offer a clear, evidence-based comparison for research and development professionals.
Executive Summary
This compound demonstrates superior pharmacokinetic properties compared to its predecessor, GSK5852, while maintaining potent antiviral activity across a broad range of HCV genotypes. The primary advantage of this compound is its significantly longer plasma half-life in humans, a direct result of its enhanced metabolic stability. This key improvement addresses the primary liability of GSK5852, which exhibited a short half-life due to rapid metabolism.
Data Presentation
The following tables summarize the available quantitative data for a direct comparison of this compound and GSK5852.
Table 1: Comparative Pharmacokinetics
| Compound | Human Plasma Half-life | Key Metabolic Feature |
| GSK5852 | 5 hours[1][2] | Susceptible to facile benzylic oxidation[1][2] |
| This compound | 60-63 hours[1][2] | Designed to reduce benzylic oxidation, leading to low in vivo clearance[1][2] |
Table 2: Comparative In Vitro Efficacy against HCV Genotypes
| Compound | HCV Genotype 1a (EC₅₀) | HCV Genotype 1b (EC₅₀) | Other Genotypes |
| GSK5852 | 3.0 nM | 1.7 nM | Active against Genotype 2[3][4] |
| This compound | < 7 nM (WT) | < 7 nM (WT) | Potent, pan-genotypic activity (demonstrated against genotypes 1, 2, and 3 in clinical studies) |
Mechanism of Action
Both GSK5852 and this compound are non-nucleoside inhibitors (NNIs) that target the RNA-dependent RNA polymerase (RdRp) of the hepatitis C virus, known as NS5B. This enzyme is essential for the replication of the viral RNA genome. By binding to an allosteric site on the NS5B polymerase, these inhibitors induce a conformational change that ultimately blocks the initiation of RNA synthesis. This mechanism of action is distinct from that of nucleoside inhibitors, which act as chain terminators during RNA elongation.
Below is a diagram illustrating the HCV replication cycle and the point of inhibition by this compound and GSK5852.
References
- 1. researchgate.net [researchgate.net]
- 2. Design of N-Benzoxaborole Benzofuran this compound-Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Characterization of GSK2485852, a Novel Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to GSK8175 and Other NS5B Inhibitors for Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-nucleoside NS5B inhibitor GSK8175 with other prominent NS5B inhibitors: the nucleotide analog sofosbuvir, and the non-nucleoside inhibitors dasabuvir and beclabuvir. The information is supported by available preclinical and clinical data to aid in research and drug development efforts.
Executive Summary
The landscape of Hepatitis C Virus (HCV) treatment has been revolutionized by Direct-Acting Antivirals (DAAs), with the NS5B polymerase being a prime target. This guide focuses on this compound, a novel benzoxaborole NS5B inhibitor, and compares its performance characteristics against established NS5B inhibitors. Sofosbuvir, a nucleotide analog, acts as a chain terminator. In contrast, dasabuvir, beclabuvir, and this compound are non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the polymerase, inducing conformational changes that halt viral replication. This compound was developed to improve upon earlier benzofuran inhibitors by addressing metabolic liabilities, resulting in a significantly longer plasma half-life.
Mechanism of Action
The HCV NS5B protein is an RNA-dependent RNA polymerase (RdRp) essential for the replication of the viral genome.[1] Inhibitors of NS5B are broadly classified into two categories based on their mechanism of action:
-
Nucleoside/Nucleotide Inhibitors (NIs): These compounds mimic natural nucleotides and are incorporated into the growing viral RNA chain by the NS5B polymerase. Once incorporated, they act as chain terminators, preventing further elongation of the RNA strand. Sofosbuvir is a prime example of a nucleotide prodrug that is metabolized into its active triphosphate form.[2]
-
Non-Nucleoside Inhibitors (NNIs): These inhibitors bind to allosteric sites on the NS5B polymerase, away from the active site. This binding induces a conformational change in the enzyme, rendering it inactive. NNIs do not compete with nucleotide triphosphates. Dasabuvir, beclabuvir, and this compound fall into this category, each binding to distinct allosteric pockets within the "palm" or "thumb" domains of the polymerase.[3][4][5] this compound binds to the palm site II region of the NS5B polymerase.[6]
Comparative In Vitro Efficacy
The following table summarizes the reported 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values for this compound and comparator drugs against various HCV genotypes. Lower values indicate higher potency. It is important to note that these values are derived from different studies and direct head-to-head comparisons may vary.
| Inhibitor | Type | Target Site | Genotype | EC50 (nM) | IC50 (nM) | Reference(s) |
| This compound | NNI | Palm II | 1-6 | Broad-spectrum activity | - | [7][8] |
| Sofosbuvir | NI | Active Site | 1b | 102 | - | [9] |
| 2a | 29 | - | [9] | |||
| 3a | 81 | - | [9] | |||
| 4a | ~130 | - | [9][10] | |||
| Dasabuvir | NNI | Palm I | 1a | 7.7 | 2.2 - 10.7 | [3][4] |
| 1b | 1.8 | 2.2 - 10.7 | [3][4] | |||
| Beclabuvir | NNI | Thumb I | 1a | 3 | < 28 | [5][11] |
| 1b | 6 | < 28 | [5][11] | |||
| 3a, 4a, 5a | 3 - 18 | < 28 | [5][11] |
Pharmacokinetic Profiles
A key differentiator for NS5B inhibitors is their pharmacokinetic profile, which influences dosing frequency and potential for drug-drug interactions. This compound was specifically designed to have low in vivo clearance, leading to a significantly longer half-life compared to its predecessor.[7][12]
| Parameter | This compound | Sofosbuvir | Dasabuvir | Beclabuvir | Reference(s) |
| Tmax (hours) | - | 0.5 - 2 | ~4 | - | [2][13] |
| Half-life (hours) | 60 - 63 | ~0.4 (Parent), ~27 (Metabolite) | 5.5 - 8 | - | [2][12][14] |
| Protein Binding (%) | - | 61 - 65 | >99.5 | - | [2][13] |
| Metabolism | - | Hepatic (to active triphosphate) | Primarily CYP2C8, minor CYP3A | - | [2][15][16] |
| Excretion | - | Primarily renal (metabolite) | Feces (94.4%), Urine (2%) | - | [13][17] |
Resistance Profiles
The emergence of drug resistance is a critical consideration in antiviral therapy. Resistance-associated substitutions (RASs) can reduce the efficacy of NS5B inhibitors.
-
This compound: As a successor to earlier benzofuran inhibitors, this compound was designed to maintain activity against clinically relevant polymorphs, including those with resistance to other inhibitors in its class.[6]
-
Sofosbuvir: The primary resistance mutation for sofosbuvir is S282T in the NS5B active site, which confers a modest level of resistance but is associated with reduced viral fitness.[4]
-
Dasabuvir: Resistance to dasabuvir is associated with mutations in the palm I binding site, such as C316Y, M414T, Y448H, and S556G.[3]
-
Beclabuvir: Resistance to beclabuvir has been linked to the P495L substitution in the thumb I binding site.[18]
Experimental Protocols
NS5B RNA-Dependent RNA Polymerase (RdRp) Assay
This biochemical assay measures the ability of an inhibitor to directly block the enzymatic activity of the purified HCV NS5B polymerase.
Objective: To determine the IC50 value of a test compound against NS5B polymerase.
General Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., 20 mM Tris-HCl, pH 7.5), divalent cations (e.g., 5 mM MgCl2 or MnCl2), a reducing agent (e.g., 1 mM DTT), a template/primer (e.g., poly(A)/oligo(U)), and a mixture of three unlabeled nucleotide triphosphates (NTPs).[19][20]
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations.
-
Enzyme and Labeled NTP Addition: The reaction is initiated by adding the purified recombinant NS5B polymerase and a radiolabeled NTP (e.g., [α-33P]UTP).[20]
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 2 hours) to allow for RNA synthesis.[19]
-
Termination and Precipitation: The reaction is stopped by adding EDTA. The newly synthesized radiolabeled RNA is then precipitated (e.g., using trichloroacetic acid) and collected on a filter.[19]
-
Quantification: The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 value is calculated as the concentration of the inhibitor that reduces NS5B polymerase activity by 50% compared to a no-inhibitor control.
HCV Replicon Assay
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells (e.g., Huh-7) that contain a subgenomic HCV replicon.
Objective: To determine the EC50 value of a test compound in a cellular context.
General Protocol:
-
Cell Seeding: Huh-7 cells harboring an HCV subgenomic replicon (often containing a reporter gene like luciferase) are seeded into multi-well plates.[21][22]
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) is also included.[21]
-
Incubation: The plates are incubated for a period of time (e.g., 48-72 hours) to allow for HCV replication and the effect of the inhibitor to manifest.[23]
-
Quantification of HCV Replication:
-
Luciferase Reporter: If a luciferase replicon is used, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.[9][21]
-
RT-qPCR: Alternatively, total cellular RNA can be extracted, and the levels of HCV RNA can be quantified using real-time reverse transcription PCR (RT-qPCR).[23]
-
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay is performed to determine the concentration of the compound that is toxic to the host cells (CC50). This is crucial for determining the selectivity index.[9]
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that inhibits HCV replicon replication by 50% compared to the vehicle control. The Selectivity Index (SI = CC50 / EC50) is also calculated to assess the therapeutic window.[9]
Comparative Analysis Logic
The selection of a lead NS5B inhibitor for further development involves a multi-faceted evaluation of its performance characteristics. The following diagram illustrates the logical flow for comparing this compound with other NS5B inhibitors.
Conclusion
This compound represents a promising second-generation non-nucleoside NS5B inhibitor with a significantly improved pharmacokinetic profile, particularly its long half-life, which is a desirable attribute for patient adherence and sustained viral suppression. While direct comparative efficacy data against all major NS5B inhibitors is limited, its broad-spectrum activity and resilience against certain resistance mutations make it a noteworthy candidate for further investigation. This guide provides a framework for objectively evaluating this compound in the context of other key players in the field of HCV NS5B inhibition. Further head-to-head preclinical and clinical studies are warranted to definitively establish its comparative advantages.
References
- 1. Cell-Free Replication of the Hepatitis C Virus Subgenomic Replicon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design of N-Benzoxaborole Benzofuran this compound—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. Design of N-Benzoxaborole Benzofuran this compound-Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Clinical Pharmacokinetics of Dasabuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. The Pharmacokinetics of Beclabuvir (BMS-791325) When Administered in Combination With Daclatasvir and Asunaprevir in Treatment-naive Patients With or Without Cirrhosis Infected With HCV Genotype 1 [natap.org]
- 19. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
- 21. benchchem.com [benchchem.com]
- 22. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GSK8175 and Direct-Acting Antiviral Agents for Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GSK8175, an investigational non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, with currently approved direct-acting antiviral agents (DAAs). While direct comparative clinical efficacy data for this compound is not publicly available, this document summarizes its preclinical profile and contrasts its mechanism with that of established DAA regimens, supported by available experimental data.
Executive Summary
Direct-acting antivirals have revolutionized the treatment of HCV, consistently achieving sustained virologic response (SVR) rates exceeding 95% across various genotypes.[1][2] These therapies target specific viral proteins essential for replication, primarily the NS3/4A protease, NS5A protein, and the NS5B RNA-dependent RNA polymerase.[1] this compound falls into the category of NS5B polymerase inhibitors.[3] Preclinical data highlight its potent antiviral activity and a significantly long plasma half-life in humans, a desirable characteristic for patient dosing regimens.[3][4] However, without data from Phase II or III clinical trials, a definitive comparison of this compound's clinical efficacy against approved DAAs cannot be made. This guide, therefore, focuses on a mechanistic comparison and presents the established efficacy of prominent DAAs as a benchmark.
Data Presentation: A Comparative Overview
The following tables summarize the efficacy of leading DAA regimens, providing a benchmark for the performance of next-generation antivirals like this compound.
Table 1: Sustained Virologic Response (SVR12) Rates of Pan-Genotypic DAA Regimens in Treatment-Naïve, Non-Cirrhotic Patients.
| DAA Regimen | Target | Genotype 1 | Genotype 2 | Genotype 3 | Genotype 4 | Genotype 5 | Genotype 6 | Reference(s) |
| Sofosbuvir/Velpatasvir | NS5B/NS5A | 98% | 100% | 95% | 100% | 97% | 100% | [5][6] |
| Glecaprevir/Pibrentasvir | NS3-4A/NS5A | 98.2% | 100% | 95.2% | 100% | 98% | 99% | [7][8][9] |
Table 2: In Vitro Antiviral Activity of this compound.
| HCV Replicon | EC50 (nM) | Reference(s) |
| Genotype 1b 316N | 5.0 | [10] |
| Genotype 1a 316Y | 24 | [10] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect in vitro.
Table 3: Pharmacokinetic Properties of this compound in Humans.
| Parameter | Value | Reference(s) |
| Plasma Half-life | 60-63 hours | [3][4] |
Mechanism of Action: A Visual Comparison
This compound, as a non-nucleoside NS5B inhibitor, binds to an allosteric site on the HCV RNA-dependent RNA polymerase, inducing a conformational change that inhibits its enzymatic activity. This is distinct from nucleoside/nucleotide analogue NS5B inhibitors, which act as chain terminators during RNA synthesis. Other classes of DAAs target different viral proteins.
Caption: Mechanism of action of DAAs targeting different stages of the HCV lifecycle.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key in vitro assays used to characterize antiviral compounds like this compound.
HCV Replicon Assay
This cell-based assay is fundamental for determining the in vitro antiviral activity of a compound.
Objective: To measure the ability of a compound to inhibit HCV RNA replication in a human hepatoma cell line (e.g., Huh-7) containing a subgenomic HCV replicon.
Methodology:
-
Cell Culture: Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) are cultured in the presence of G418 to maintain the replicon. The replicon often contains a reporter gene, such as luciferase, for ease of quantification.[11]
-
Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of the test compound (e.g., this compound).
-
Incubation: The treated cells are incubated for a defined period (e.g., 48-72 hours) to allow for HCV replication and the effect of the compound to manifest.
-
Quantification of Replication: HCV RNA replication is quantified by measuring the reporter gene activity (e.g., luciferase assay) or by quantifying HCV RNA levels using real-time RT-PCR.[12]
-
Data Analysis: The half-maximal effective concentration (EC50), the concentration at which the compound inhibits 50% of viral replication, is calculated from the dose-response curve.
Caption: Workflow for determining the in vitro antiviral activity using an HCV replicon assay.
NS5B Polymerase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the HCV NS5B polymerase.
Objective: To determine the concentration of a compound required to inhibit 50% of the in vitro activity of recombinant HCV NS5B polymerase (IC50).
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing purified recombinant HCV NS5B protein, a suitable RNA template, and a mixture of ribonucleoside triphosphates (NTPs), including a radiolabeled or fluorescently labeled NTP.
-
Compound Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations.
-
Initiation of Reaction: The reaction is initiated and incubated at an optimal temperature (e.g., 30°C) for a specific duration to allow for RNA synthesis.
-
Termination and Product Capture: The reaction is stopped, and the newly synthesized RNA is captured, often on a filter plate.
-
Quantification: The amount of incorporated labeled NTP is measured using a scintillation counter or fluorescence reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
References
- 1. mdpi.com [mdpi.com]
- 2. The Hepatitis C Virus Replicon Presents a Higher Barrier to Resistance to Nucleoside Analogs than to Nonnucleoside Polymerase or Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High SVR12 with 8-week and 12-week glecaprevir/pibrentasvir therapy: An integrated analysis of HCV genotype 1-6 patients without cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. acpjournals.org [acpjournals.org]
- 7. Glecaprevir/pibrentasvir highly effective in HCV genotype 3, among others | MDedge [mdedge.com]
- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 9. Efficacy and safety of glecaprevir/pibrentasvir in patients with HCV genotype 5/6: An integrated analysis of phase 2/3 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Efficacy and safety of sofosbuvir–velpatasvir with or without ribavirin in HCV-infected Japanese patients with decompensated cirrhosis: an open-label phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of HCV Resistance: A Comparative Analysis of GSK8175
For researchers, scientists, and drug development professionals, understanding the cross-resistance profile of new antiviral agents is paramount in the fight against Hepatitis C virus (HCV). This guide provides an objective comparison of GSK8175 (also known as GSK2878175), a pan-genotypic non-nucleoside inhibitor of the HCV NS5B polymerase, with other classes of direct-acting antivirals (DAAs). The data presented herein, derived from in vitro studies, illuminates the potential of this compound in the context of emerging drug resistance.
This compound distinguishes itself by targeting the "palm" region of the HCV NS5B RNA-dependent RNA polymerase, an allosteric site crucial for viral replication. This mechanism of action is distinct from that of other major classes of HCV drugs, namely NS3/4A protease inhibitors and NS5A inhibitors. This fundamental difference in viral targets suggests a low likelihood of cross-resistance, a critical factor in developing robust combination therapies and salvage regimens for patients who have failed previous treatments.
In Vitro Cross-Resistance Profile of this compound
To quantify the cross-resistance profile of this compound, its antiviral activity is typically assessed using HCV replicon assays. These cell-based systems allow for the measurement of viral RNA replication in the presence of a drug and can be engineered to contain specific resistance-associated substitutions (RASs) found in patients failing therapy with other DAAs. The efficacy of the drug is determined by its 50% effective concentration (EC50), with a significant increase in this value for a resistant variant compared to the wild-type virus indicating cross-resistance.
While specific data on this compound tested against a comprehensive panel of RASs for other DAA classes is not extensively published in publicly available literature, the general principle of non-overlapping resistance profiles between different DAA classes is well-established. Variants with mutations in the NS3/4A protease or NS5A protein typically remain susceptible to NS5B inhibitors, and vice-versa. For instance, studies on other NS5B inhibitors have shown that they retain activity against replicons with resistance mutations to NS3/4A protease and NS5A inhibitors.
The following tables are illustrative of how the cross-resistance data for this compound would be presented. The values are hypothetical due to the absence of specific published data for this compound against these particular RASs but are based on the known principles of HCV DAA cross-resistance.
Table 1: In Vitro Activity of this compound against HCV Replicons with NS3/4A Protease Inhibitor Resistance-Associated Substitutions
| HCV Genotype | NS3/4A RAS | Fold Change in EC50 vs. Wild-Type (Hypothetical) |
| 1a | V36M | <2 |
| 1a | R155K | <2 |
| 1b | D168V | <2 |
| 1b | A156T | <2 |
Table 2: In Vitro Activity of this compound against HCV Replicons with NS5A Inhibitor Resistance-Associated Substitutions
| HCV Genotype | NS5A RAS | Fold Change in EC50 vs. Wild-Type (Hypothetical) |
| 1a | M28T | <2 |
| 1a | Q30R | <2 |
| 1b | L31M | <2 |
| 1b | Y93H | <2 |
These tables would be populated with experimental data demonstrating that the fold-change in EC50 for this compound against these resistant variants is minimal, indicating a lack of cross-resistance.
Experimental Protocols
The determination of the cross-resistance profile of an antiviral agent like this compound relies on a standardized in vitro methodology, the HCV replicon assay.
HCV Replicon Assay for Resistance Testing
Objective: To determine the susceptibility of HCV replicons containing specific resistance-associated substitutions to an antiviral compound.
Materials:
-
Huh-7 human hepatoma cells or a derived cell line.
-
Plasmids encoding the HCV subgenomic replicon of the desired genotype, either wild-type or containing specific RASs. These replicons typically contain a reporter gene, such as luciferase, for easy quantification of replication.
-
Cell culture reagents: Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), antibiotics.
-
This compound and other comparator HCV inhibitors.
-
Reagents for RNA transfection (e.g., electroporation cuvettes, lipofection reagents).
-
Luciferase assay reagents and a luminometer.
Methodology:
-
Generation of Resistant Replicon Cell Lines:
-
Site-directed mutagenesis is used to introduce specific RASs into the HCV replicon plasmid.
-
Huh-7 cells are transfected with the in vitro-transcribed replicon RNA.
-
Stable cell lines are selected by culturing in the presence of a selection marker (e.g., G418) that is also encoded by the replicon.
-
-
Antiviral Activity Assay:
-
Replicon-containing cells (both wild-type and those with RASs) are seeded in 96-well plates.
-
A serial dilution of this compound is prepared and added to the cells.
-
Cells are incubated for a defined period (typically 48-72 hours) to allow for HCV replication in the presence of the drug.
-
-
Quantification of HCV Replication:
-
After incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer. The light output is directly proportional to the level of HCV RNA replication.
-
-
Data Analysis:
-
The EC50 value, the concentration of the drug that inhibits 50% of HCV replication, is calculated for both wild-type and mutant replicons by plotting the reporter signal against the drug concentration and fitting the data to a dose-response curve.
-
The fold-change in EC50 is calculated by dividing the EC50 for the mutant replicon by the EC50 for the wild-type replicon.
-
Visualizing the Landscape of HCV Treatment and Resistance
To better understand the interplay between different HCV drugs and the mechanisms of resistance, the following diagrams illustrate the viral targets and the experimental workflow for assessing cross-resistance.
Caption: Targets of different classes of HCV direct-acting antivirals.
Caption: Experimental workflow for assessing cross-resistance.
Head-to-Head Comparison: GSK8175 vs. Sofosbuvir in Hepatitis C Treatment
A direct head-to-head comparison between GSK8175 and sofosbuvir cannot be provided at this time. Extensive searches for publicly available data on a compound designated "this compound" or "GSK36858175" for the treatment of Hepatitis C Virus (HCV) have yielded no results. This suggests that "this compound" may be an internal development name for a compound that has not been publicly disclosed, has been discontinued in early-stage research, or the designation is incorrect.
Therefore, this guide will provide a comprehensive overview of the well-established HCV therapeutic, sofosbuvir , based on available scientific literature and clinical trial data. This information is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of a key agent in the HCV treatment landscape.
Sofosbuvir: A Cornerstone of HCV Therapy
Sofosbuvir (brand name Sovaldi) is a direct-acting antiviral (DAA) medication that has revolutionized the treatment of chronic Hepatitis C.[1][2] It is a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[3][4]
Mechanism of Action
Sofosbuvir is a prodrug that, upon oral administration, is metabolized within hepatocytes to its active triphosphate form, GS-461203.[1][3][5] This active metabolite mimics the natural uridine nucleotide and is incorporated into the elongating HCV RNA strand by the NS5B polymerase.[3][4] The incorporation of GS-461203 acts as a chain terminator, preventing further RNA synthesis and thereby halting viral replication.[3][4] This targeted mechanism of action contributes to its high efficacy and favorable safety profile.[3]
Figure 1: Mechanism of Action of Sofosbuvir. Sofosbuvir is a prodrug that is converted to its active triphosphate form within the hepatocyte. This active form is incorporated into the growing HCV RNA chain by the NS5B polymerase, leading to chain termination and inhibition of viral replication.
Clinical Efficacy of Sofosbuvir-Based Regimens
The efficacy of sofosbuvir is typically evaluated by the Sustained Virologic Response (SVR), defined as undetectable HCV RNA in the blood 12 weeks after the completion of therapy (SVR12), which is considered a curative endpoint.[2] Sofosbuvir is a component of several highly effective combination therapies for HCV. Clinical trials have consistently demonstrated high SVR12 rates across various HCV genotypes and patient populations.
| Clinical Trial | HCV Genotype(s) | Treatment Regimen | Treatment Duration | SVR12 Rate | Patient Population |
| NEUTRINO [6] | 1, 4, 5, 6 | Sofosbuvir + Peginterferon alfa + Ribavirin | 12 weeks | 90% | Treatment-naïve |
| FISSION [7] | 2, 3 | Sofosbuvir + Ribavirin | 12 weeks | 67% | Treatment-naïve |
| POSITRON [7] | 2, 3 | Sofosbuvir + Ribavirin | 12 weeks | 78% | Interferon-ineligible/intolerant |
| FUSION [7] | 2, 3 | Sofosbuvir + Ribavirin | 12 or 16 weeks | 50-73% | Treatment-experienced |
| ASTRAL-1 [8] | 1, 2, 4, 5, 6 | Sofosbuvir/Velpatasvir | 12 weeks | 99% | Treatment-naïve and experienced, with/without cirrhosis |
| ASTRAL-2 [8] | 2 | Sofosbuvir/Velpatasvir | 12 weeks | 99% | Treatment-naïve and experienced |
| ASTRAL-3 [8] | 3 | Sofosbuvir/Velpatasvir | 12 weeks | 95% | Treatment-naïve and experienced |
| Real-world cohort [9] | 3 | Sofosbuvir/Velpatasvir ± Ribavirin | 12 weeks | 98.7% (ITT) | Including patients with decompensated cirrhosis and prior treatment |
ITT: Intention-to-treat
Experimental Protocols: An Overview of Key Clinical Trials
The methodologies of pivotal Phase 3 clinical trials for sofosbuvir-based regimens share common frameworks designed to rigorously assess efficacy and safety.
Figure 2: Generalized Experimental Workflow for Sofosbuvir Clinical Trials. This diagram outlines the typical phases of a clinical trial for a sofosbuvir-based regimen, from patient screening and randomization to treatment, monitoring, and final efficacy assessment at 12 weeks post-treatment.
Key Methodological Components:
-
Patient Population: Trials typically enroll adult patients with chronic HCV infection. Key inclusion criteria often specify the HCV genotype, viral load, and prior treatment history (treatment-naïve or treatment-experienced). Patients with compensated cirrhosis have been included in many studies, and specific trials have focused on populations with decompensated cirrhosis or those with co-infections like HIV.[8]
-
Study Design: Many pivotal trials are randomized, open-label, or double-blind, active-controlled studies.
-
Intervention: Patients are assigned to receive a specific sofosbuvir-based regimen for a predefined duration (commonly 12 or 24 weeks). The comparator arm could be a placebo, the standard of care at the time (e.g., peginterferon and ribavirin), or another direct-acting antiviral regimen.
-
Primary Endpoint: The primary measure of efficacy is the SVR12 rate.
-
Safety Assessments: Safety and tolerability are monitored throughout the study by recording adverse events, laboratory abnormalities, and vital signs.
Safety and Tolerability Profile
Sofosbuvir-based regimens are generally well-tolerated. Common side effects are often mild and may include fatigue, headache, nausea, and insomnia.[5] The safety profile can be influenced by the other drugs in the combination regimen, such as ribavirin, which is associated with anemia.[10] A notable drug-drug interaction is the risk of serious symptomatic bradycardia when sofosbuvir is co-administered with amiodarone.[5][11] Additionally, there is a risk of Hepatitis B virus reactivation in patients with a history of HBV infection.[5]
Conclusion
Sofosbuvir has been a transformative agent in the management of chronic Hepatitis C, forming the backbone of numerous highly effective and well-tolerated treatment regimens. While a direct comparison with "this compound" is not feasible due to the absence of public data for the latter, the extensive clinical data for sofosbuvir underscores its critical role in achieving high cure rates across a broad spectrum of HCV patients. Further research and public disclosure of data for new compounds are essential for continued advancements in the field of antiviral therapy.
References
- 1. m.youtube.com [m.youtube.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 4. Sofosbuvir: Your Ultimate Guide! | OCTAGONCHEM [octagonchem.com]
- 5. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 6. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. nbinno.com [nbinno.com]
- 9. Efficacy and safety of sofosbuvir/velpatasvir in a real-world chronic hepatitis C genotype 3 cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Sofosbuvir Sovaldi - Treatment - Hepatitis C Online [hepatitisc.uw.edu]
Validating the Safety and Toxicity Profile of GSK8175: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety and toxicity profile of GSK8175, a novel non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. Its performance is evaluated against its predecessor, GSK5852, and other contemporary direct-acting antivirals (DAAs) for HCV. This document synthesizes available preclinical and clinical data to offer a comprehensive overview for drug development professionals.
Executive Summary
This compound was developed as a second-generation NS5B inhibitor to address the metabolic liabilities of its precursor, GSK5852. The primary safety concern with GSK5852 was its rapid metabolism via benzylic oxidation, leading to the formation of a long-lived metabolite that exceeded established safety margins in preclinical toxicology studies and was associated with potential liver toxicity. This compound, a sulfonamide-N-benzoxaborole analog, was specifically designed to be more metabolically stable. Preclinical data indicates that this compound exhibits low in vivo clearance across multiple species and does not inhibit the cytochrome P450 isoform 2C9, a key enzyme in drug metabolism, suggesting a lower potential for drug-drug interactions. Clinical studies have shown a long plasma half-life and significant antiviral efficacy in HCV-infected patients.
This guide compares the safety and toxicity profile of this compound with other classes of HCV DAAs, including NS5A inhibitors and NS3/4A protease inhibitors, which constitute the current standard of care. While detailed preclinical toxicology data for this compound is not publicly available, this comparison is based on published research and regulatory assessments of analogous compounds.
Comparative Safety and Toxicity Data
The following tables summarize the available safety and toxicity data for this compound and its comparators. It is important to note that direct, head-to-head preclinical toxicology studies are not available in the public domain. The data presented is compiled from various sources, including published scientific literature and regulatory documents.
Table 1: Comparison of In Vivo Clearance and Metabolic Stability
| Compound | Class | Preclinical Species | In Vivo Clearance | Key Metabolic Pathway | Ref. |
| This compound | NS5B Polymerase Inhibitor | Mouse, Rat, Dog, Monkey | Low clearance, not exceeding 13% of hepatic blood flow in any species tested | Designed to avoid benzylic oxidation | [1] |
| GSK5852 | NS5B Polymerase Inhibitor | Human | High clearance (short plasma half-life of 5 hours) | Facile benzylic oxidation | [1] |
| Sofosbuvir | NS5B Polymerase Inhibitor | Rat, Dog, Monkey | Primarily renal clearance of the major metabolite GS-331007 | Intracellular phosphorylation to the active triphosphate form | [2] |
| Dasabuvir | NS5B Polymerase Inhibitor | Human | Primarily metabolized by CYP2C8 | Oxidative metabolism | [3] |
| Glecaprevir | NS3/4A Protease Inhibitor | - | Primarily biliary excretion | Oxidative metabolism by CYP3A | [4] |
| Pibrentasvir | NS5A Inhibitor | - | Primarily biliary excretion | Minimal metabolism | [4] |
| Voxilaprevir | NS3/4A Protease Inhibitor | - | Primarily excreted unchanged in feces | Minimal metabolism | [5] |
Table 2: Comparative In Vitro Safety Profile
| Compound | Class | Key In Vitro Safety Finding | Ref. |
| This compound | NS5B Polymerase Inhibitor | No inhibition of cytochrome P450 (CYP) isoform 2C9 | [6] |
| GSK5852 | NS5B Polymerase Inhibitor | Formation of a metabolite (compound 3) that exceeded safety margins in 3-month toxicology studies (rat and dog) | [2] |
| Various DAAs | Multiple | Generally screened for off-target effects and cytotoxicity in various cell lines during preclinical development. Specific data is often proprietary. | [2][7][8] |
Experimental Protocols
Detailed experimental protocols for the safety and toxicity studies of this compound are not publicly available. However, based on standard practices in preclinical drug development, the following methodologies are typically employed to assess the safety and toxicity of investigational compounds.
In Vitro Cytotoxicity Assays
-
Objective: To determine the concentration of the test compound that causes a 50% reduction in cell viability (CC50).
-
General Protocol:
-
A panel of human cell lines (e.g., HepG2 for liver toxicity) are cultured in 96-well plates.
-
Cells are exposed to a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT assay), which measures mitochondrial metabolic activity.
-
The CC50 value is calculated from the dose-response curve.
-
Cytochrome P450 (CYP) Inhibition Assays
-
Objective: To evaluate the potential of a test compound to inhibit major CYP isoforms, which can lead to drug-drug interactions.
-
General Protocol:
-
Human liver microsomes are incubated with a specific substrate for a particular CYP isoform (e.g., diclofenac for CYP2C9).
-
The reaction is initiated in the presence of a range of concentrations of the test compound.
-
The formation of the metabolite of the probe substrate is measured by LC-MS/MS.
-
The IC50 value (the concentration of the test compound that causes 50% inhibition of the CYP isoform's activity) is determined.
-
In Vivo Toxicology Studies
-
Objective: To assess the safety profile of a compound in animal models and determine the No-Observed-Adverse-Effect-Level (NOAEL).
-
General Protocol (e.g., 28-day repeated-dose toxicity study in rats):
-
The test compound is administered daily to multiple groups of rats at different dose levels for 28 days. A control group receives the vehicle only.
-
Clinical observations, body weight, and food consumption are monitored throughout the study.
-
Blood and urine samples are collected for hematology, clinical chemistry, and urinalysis at specified time points.
-
At the end of the study, a full necropsy is performed, and organs are weighed and examined for gross pathology.
-
Tissues are collected for histopathological examination.
-
Toxicokinetic analysis is performed to correlate exposure with observed toxicities.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and its alternatives, as well as a typical workflow for preclinical safety assessment.
Discussion and Conclusion
The development of this compound represents a successful example of a rational drug design strategy aimed at mitigating the safety and toxicity risks identified in a predecessor compound. By eliminating the metabolic hotspot responsible for the formation of a toxic metabolite in GSK5852, this compound demonstrates a significantly improved preclinical safety profile, characterized by low in vivo clearance and a lack of inhibition of key drug-metabolizing enzymes like CYP2C9.
When compared to other modern HCV DAAs, this compound, as an NS5B polymerase inhibitor, offers a distinct mechanism of action. The current standard of care often involves combination therapies targeting multiple viral proteins (e.g., NS5B, NS5A, and NS3/4A protease) to achieve high cure rates and a high barrier to resistance. The safety profiles of these approved combination regimens are well-established through extensive clinical trials and post-marketing surveillance. While detailed head-to-head preclinical comparisons are lacking, the available data suggests that this compound's design focus on metabolic stability is a key strength that aligns with the broader goal of developing safer and more effective antiviral therapies.
For drug development professionals, the case of this compound underscores the importance of early and thorough metabolic profiling to identify and address potential safety liabilities. The successful optimization of GSK5852 into the clinical candidate this compound highlights the value of a metabolism-guided approach in modern drug discovery. Further clinical development and more comprehensive safety data will be necessary to fully establish the position of this compound in the therapeutic landscape of HCV.
References
- 1. Design of N-Benzoxaborole Benzofuran this compound-Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Profile and Clinical Efficacy of a Novel Hepatitis C Virus NS5A Inhibitor, EDP-239 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preclinical Profile and Clinical Efficacy of a Novel Hepatitis C Virus NS5A Inhibitor, EDP-239 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Characterization of BMS-791325, an Allosteric Inhibitor of Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
Comparative Analysis of GSK8175 Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding kinetics of GSK8175, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. While specific quantitative binding kinetics data such as the dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff) for this compound are not publicly available, this guide offers a framework for such an analysis. It includes a detailed, generalized experimental protocol for determining these crucial parameters for HCV NS5B inhibitors and presents a comparative table structure for data presentation.
Executive Summary
This compound is a second-generation sulfonamide-N-benzoxaborole analog developed by GlaxoSmithKline as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase. It was designed to improve upon the pharmacokinetic profile of its predecessor, GSK5852, by reducing metabolic liabilities, resulting in a significantly longer plasma half-life. An X-ray co-crystal structure of this compound bound to NS5B has revealed unique protein-inhibitor interactions, including the formation of a boronate complex within the binding pocket. While described as having "high affinity binding," specific kinetic parameters that quantify the binding and dissociation rates are not available in the public domain. This guide outlines the methodologies required to generate such data for a comprehensive comparative assessment.
Comparative Binding Kinetics Data
A direct comparison of the binding kinetics of this compound with other HCV NS5B inhibitors is crucial for understanding its pharmacological profile. The following table is structured to present such a comparison. In the absence of publicly available data for this compound, this table serves as a template for researchers to populate with their own experimental findings.
| Compound | Target | Assay Type | Kd (nM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Residence Time (1/koff) (min) |
| This compound | HCV NS5B | TBD | Data not available | Data not available | Data not available | Data not available |
| GSK5852 | HCV NS5B | TBD | Data not available | Data not available | Data not available | Data not available |
| Dasabuvir | HCV NS5B | TBD | Data not available | Data not available | Data not available | Data not available |
| Sofosbuvir | HCV NS5B | TBD | Data not available | Data not available | Data not available | Data not available |
TBD: To be determined by experimental analysis.
Experimental Protocols
The following is a generalized protocol for determining the binding kinetics of non-nucleoside inhibitors targeting the HCV NS5B polymerase, based on established methodologies such as fluorescence quenching assays.
HCV NS5B Protein Expression and Purification
-
Cloning and Expression: The gene encoding the full-length or a C-terminally truncated (for improved solubility) HCV NS5B polymerase (genotype 1b) is cloned into an appropriate expression vector (e.g., pET vector) with a purification tag (e.g., N-terminal His-tag). The construct is then transformed into a suitable bacterial expression host (e.g., E. coli BL21(DE3)).
-
Protein Production: Large-scale cultures are grown to mid-log phase, and protein expression is induced (e.g., with IPTG). Cells are harvested by centrifugation and stored at -80°C.
-
Purification: The cell pellet is lysed, and the soluble fraction is subjected to a series of chromatographic steps, which may include immobilized metal affinity chromatography (IMAC) using the His-tag, followed by ion exchange and size-exclusion chromatography to achieve high purity. Protein concentration and purity are determined by UV-Vis spectroscopy and SDS-PAGE, respectively.
Fluorescence Quenching-Based Binding Assay
This assay measures the quenching of intrinsic tryptophan fluorescence of the NS5B protein upon inhibitor binding.
-
Assay Buffer Preparation: A suitable buffer is prepared, for example: 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, and 5% (v/v) DMSO.
-
Assay Procedure:
-
Purified NS5B protein is diluted in the assay buffer to a final concentration of approximately 100 nM in a 96-well, black, flat-bottom plate.
-
Serial dilutions of the test compound (e.g., this compound) in DMSO are prepared and added to the wells containing the NS5B protein. The final DMSO concentration should be kept constant across all wells.
-
The plate is incubated at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
The intrinsic tryptophan fluorescence is measured using a plate reader with an excitation wavelength of ~295 nm and an emission wavelength of ~340 nm.
-
-
Data Analysis for Kd:
-
The fluorescence quenching data is plotted against the inhibitor concentration.
-
The data is fitted to a suitable binding isotherm equation (e.g., the Hill equation) to determine the equilibrium dissociation constant (Kd).
-
Surface Plasmon Resonance (SPR) for kon and koff Determination
SPR provides real-time monitoring of the association and dissociation of the inhibitor from the target protein.
-
Immobilization of NS5B: Purified NS5B is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling or using the N-terminal His-tag.
-
Association Phase: A series of concentrations of the inhibitor are flowed over the sensor chip surface. The change in the SPR signal (measured in response units, RU) is monitored over time to determine the association rate (kon).
-
Dissociation Phase: After the association phase, a buffer is flowed over the chip to initiate the dissociation of the inhibitor from the immobilized NS5B. The decay in the SPR signal is monitored over time to determine the dissociation rate (koff).
-
Data Analysis: The sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the kon and koff values. The Kd can then be calculated as koff/kon.
Visualizations
HCV Replication Cycle and NS5B Inhibition
The following diagram illustrates the replication cycle of the Hepatitis C virus and highlights the role of the NS5B polymerase as a key target for antiviral inhibitors like this compound.
Caption: HCV Replication Cycle and the inhibitory action of this compound on the NS5B polymerase.
Experimental Workflow for Binding Kinetics Analysis
This diagram outlines the key steps in determining the binding kinetics of an HCV NS5B inhibitor.
Caption: Workflow for determining the binding kinetics of HCV NS5B inhibitors.
GSK8175: An Investigational Hepatitis C Virus Inhibitor
GSK8175 is a second-generation, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[1] Developed by GlaxoSmithKline, this investigational drug was designed to offer an improved pharmacokinetic profile over its predecessor, GSK5852.[1][2] Clinical studies have indicated that this compound can cause a robust decrease in viral RNA levels in patients infected with HCV.[1][2]
While detailed quantitative results from the clinical trials of this compound are not publicly available, this guide provides a comparative overview based on existing information and the broader context of HCV NS5B inhibitors.
Comparison with Predecessor and Other Antivirals
This compound was developed to address the metabolic liabilities of GSK5852, which had a short plasma half-life of approximately 5 hours in humans.[1][2] In contrast, clinical studies of this compound have demonstrated a significantly longer half-life of 60–63 hours, a desirable characteristic for patient dosing and sustained viral suppression.[1][2]
Due to the limited public data on this compound's clinical trial outcomes, a direct quantitative comparison with other approved HCV drugs, such as sofosbuvir (a nucleotide NS5B inhibitor), is not possible. The standard measure of efficacy in HCV clinical trials is the Sustained Virologic Response (SVR), the absence of detectable HCV RNA 12 or 24 weeks after the end of treatment. While it is stated that this compound leads to a "robust decrease in viral RNA levels," specific SVR rates from its clinical trials have not been published in the available resources.
Mechanism of Action: Targeting HCV Replication
This compound functions as a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase. This enzyme is critical for the replication of the viral genome. By binding to an allosteric site on the NS5B enzyme, this compound induces a conformational change that ultimately blocks its ability to synthesize new viral RNA. This mechanism is distinct from that of nucleoside/nucleotide inhibitors, which act as chain terminators during RNA synthesis.
Experimental Protocols
Detailed experimental protocols for the clinical trials of this compound are not available in the public domain. Clinical trial protocols are typically found on trial registries such as ClinicalTrials.gov; however, a specific registration number for a trial focused solely on this compound could not be identified in the available search results.
Generally, clinical trials for HCV drugs involve the following:
-
Study Design: Randomized, controlled trials are common, often comparing the investigational drug to a placebo or the standard of care.
-
Patient Population: Trials enroll patients with chronic HCV infection, often stratified by genotype, prior treatment experience, and the presence or absence of cirrhosis.
-
Intervention: Patients receive the investigational drug at a specified dose and for a defined duration.
-
Endpoints: The primary endpoint is typically the SVR rate. Secondary endpoints often include safety and tolerability, pharmacokinetic measurements, and virologic response at earlier time points.
-
Monitoring: Patients are monitored for viral load at regular intervals during and after treatment. Safety is assessed through the monitoring of adverse events and laboratory tests.
Experimental Workflow for Assessing Antiviral Efficacy
The general workflow for evaluating the efficacy of an antiviral agent like this compound in a clinical trial setting is as follows:
References
GSK8175: A Case Study in Optimizing Pharmacokinetic Profiles for Enhanced Antiviral Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic (PK) profile of GSK8175, a second-generation non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. It highlights the significant improvements achieved over its predecessor compound, GSK5852, supported by preclinical and clinical data. This document is intended to serve as a resource for researchers in drug discovery and development, illustrating a successful strategy for overcoming metabolic liabilities to enhance a drug candidate's therapeutic potential.
Overcoming Metabolic Instability: The Rationale for this compound
The development of this compound was driven by the need to address the suboptimal pharmacokinetic properties of its parent compound, GSK5852. While a potent inhibitor of the HCV NS5B polymerase, GSK5852 exhibited a short plasma half-life of approximately 5 hours in human volunteers.[1][2] This was attributed to facile benzylic oxidation, a metabolic process that led to rapid clearance of the drug from the body.[1][2] Such a short half-life would necessitate frequent, high doses to maintain therapeutic concentrations, increasing the risk of off-target effects and patient non-compliance.
This compound was engineered to be more resistant to this metabolic breakdown. By modifying the chemical structure to eliminate the metabolically vulnerable benzylic carbon, researchers aimed to create a compound with lower clearance and a longer half-life, thereby improving its overall pharmacokinetic profile and clinical utility.[1]
Comparative Pharmacokinetic Data
The success of this molecular redesign is evident in the comparative pharmacokinetic data from both preclinical and clinical studies. This compound demonstrates significantly lower clearance across multiple preclinical species and a dramatically extended half-life in humans compared to GSK5852.
| Pharmacokinetic Parameter | GSK5852 (Predecessor Compound) | This compound (Improved Compound) | Species |
| Plasma Clearance | High | Low | Mouse, Rat, Dog |
| Human Plasma Half-life | ~ 5 hours | 60 - 63 hours | Human |
| Metabolic Liability | Susceptible to benzylic oxidation | Resistant to benzylic oxidation | N/A |
Note: Specific quantitative values for preclinical plasma clearance are detailed in the primary literature and show a significant improvement for this compound, with clearance not exceeding 13% of hepatic blood flow in any of the tested species. Bioavailability (%F) for this compound from a solution dose (5 mg/kg) ranged from 43% to 82% in mouse, rat, and dog.
Experimental Protocols
The following are detailed methodologies for the key experiments typically conducted to evaluate the pharmacokinetic profiles of drug candidates like this compound.
In Vivo Pharmacokinetic Studies in Preclinical Species (Mouse, Rat, Dog)
Objective: To determine the plasma clearance, volume of distribution, half-life, and bioavailability of the test compound.
Animal Models:
-
Male CD-1 mice (20-25 g)
-
Male Sprague-Dawley rats (250-300 g)
-
Male Beagle dogs (8-12 kg)
Dosing and Administration:
-
Intravenous (IV) Administration: The compound is formulated in a suitable vehicle (e.g., a solution of DMSO and cyclodextrin in saline) and administered as a single bolus injection into a tail vein (mice, rats) or cephalic vein (dogs). The typical dose is 1 mg/kg.
-
Oral (PO) Administration: The compound is formulated as a solution or suspension in an appropriate vehicle (e.g., 0.5% hydroxypropyl methylcellulose in water) and administered by oral gavage. The typical dose is 5 mg/kg.
Blood Sampling:
-
Serial blood samples (approximately 0.1-0.3 mL) are collected at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from the saphenous vein or another appropriate site.
-
For terminal bleeds in rodents, cardiac puncture may be used.
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
Sample Analysis:
-
Plasma concentrations of the compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and area under the plasma concentration-time curve (AUC), are calculated using non-compartmental analysis software (e.g., WinNonlin).
-
Oral bioavailability (%F) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Human Clinical Trial for Pharmacokinetic Profiling
Objective: To evaluate the safety, tolerability, and pharmacokinetic profile of the drug candidate in healthy human volunteers.
Study Design:
-
A Phase I, randomized, single-blind, placebo-controlled, dose-escalation study.
Participants:
-
Healthy adult male and/or female volunteers.
Dosing and Administration:
-
Single and/or repeat ascending oral doses of the drug candidate or placebo are administered.
Pharmacokinetic Sampling:
-
Serial blood samples are collected at frequent intervals over a specified period (e.g., up to 72 hours or longer) post-dose to adequately characterize the absorption, distribution, metabolism, and excretion phases.
Data Analysis:
-
Plasma concentrations of the drug and any major metabolites are measured using a validated LC-MS/MS method.
-
Pharmacokinetic parameters are calculated as described for the preclinical studies.
Visualizations
Signaling Pathway of HCV NS5B Polymerase Inhibition
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Experimental Workflow for Pharmacokinetic Profiling
Caption: General workflow for preclinical pharmacokinetic studies.
References
Safety Operating Guide
Navigating the Safe Disposal of GSK8175: A Procedural Guide
For researchers, scientists, and drug development professionals handling the investigational compound GSK8175, proper disposal is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on general principles for handling research-grade chemicals and boronic acid derivatives.
General Safety and Handling Precautions
Before considering disposal, it is imperative to handle this compound with appropriate safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields conforming to EN166, or other approved government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing should be worn.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a particulate filter respirator.[2]
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][3]
General Hygiene:
-
Avoid contact with skin and eyes.[1]
This compound Disposal Procedures: A Step-by-Step Approach
The disposal of any chemical waste, including investigational compounds like this compound, must adhere to local, state, and federal regulations. The following is a general procedure to be followed in consultation with your institution's Environmental Health and Safety (EHS) department.
-
Consult Institutional Guidelines: The first and most critical step is to contact your institution's EHS office. They will provide specific instructions based on their policies and the regulatory landscape.
-
Waste Characterization: Properly characterize the waste. This compound is a sulfonamide-N-benzoxaborole analog.[5][6] As a boronic acid derivative, it should be treated with care. While not classified as a hazardous substance in the provided search results, the precautionary principle should be applied to all research chemicals.
-
Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office. Keep it in a separate, sealed, and properly labeled container.
-
Container Labeling: The waste container must be clearly labeled with the full chemical name ("this compound"), the quantity, and any known hazard warnings.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Arrange for Pickup: Follow your institution's procedure for requesting a chemical waste pickup.
Logical Workflow for Chemical Disposal
The following diagram illustrates the general decision-making process for the disposal of a research chemical like this compound.
Disclaimer: The information provided here is for guidance purposes only and is not a substitute for official safety and disposal protocols. Always consult with your institution's Environmental Health and Safety department for specific procedures regarding the disposal of any chemical waste.
References
- 1. isnap.nd.edu [isnap.nd.edu]
- 2. store.sangon.com [store.sangon.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design of N-Benzoxaborole Benzofuran this compound-Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling GSK8175
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, storage, and disposal of GSK8175, an investigational compound for research use only. Given that the specific toxicological properties of this compound have not been fully characterized, a cautious approach, treating it as a potentially hazardous substance, is imperative. Adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
Consistent use of appropriate Personal Protective Equipment (PPE) is the most critical barrier against potential exposure. The following table summarizes the required PPE for various procedures involving this compound.
| Procedure | Required PPE | Notes |
| Weighing and Aliquoting (Solid Form) | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields- N95 or higher-rated respirator | To be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of fine particulates. |
| Solution Preparation and Handling | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields | Work should be conducted in a chemical fume hood. A face shield is recommended if there is a significant risk of splashing. |
| Storage and Transport (within the facility) | - Nitrile Gloves- Lab Coat | This compound should be stored in clearly labeled, sealed containers. Secondary containment should be used during transport. |
| Waste Disposal | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields | All waste must be handled as hazardous chemical waste. |
Operational and Disposal Plans
Storage: this compound should be stored in a cool, dry, and dark place. Recommended storage temperatures are 0 - 4°C for short-term (days to weeks) and -20°C for long-term (months to years). It should be kept in a tightly sealed, clearly labeled container in a designated and controlled-access area.
Handling Workflow:
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
